2,4-Dibromo-6-fluorobenzylamine
Description
BenchChem offers high-quality 2,4-Dibromo-6-fluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-fluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSMJPBOFEURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 2,4-Dibromo-6-fluorobenzylamine
An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzylamine: Properties, Synthesis, and Characterization
Introduction
2,4-Dibromo-6-fluorobenzylamine is a halogenated aromatic amine of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a benzylamine core functionalized with two bromine atoms and a fluorine atom, presents a unique electronic and steric profile. This substitution pattern makes it a valuable synthetic intermediate or building block for creating more complex molecules with tailored biological or material properties. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atoms provide reactive handles for further chemical transformations, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of the known and predicted properties of 2,4-Dibromo-6-fluorobenzylamine, outlines a logical synthetic approach, details robust analytical methods for its characterization, and discusses its potential applications and safe handling procedures. As a specialized research chemical, much of its data is derived from the analysis of structurally similar compounds, a standard and necessary practice in chemical research for predicting behavior and ensuring safety.
Physicochemical and Core Compound Data
The fundamental identity and properties of a compound are critical for its application in research and development. While extensive experimental data for 2,4-Dibromo-6-fluorobenzylamine is not widely published, its core characteristics can be precisely determined from its structure, and its physical properties can be reasonably estimated based on well-understood chemical principles and data from analogous compounds.
Core Compound Data
The following table summarizes the key identifiers for 2,4-Dibromo-6-fluorobenzylamine.
| Identifier | Value | Source |
| IUPAC Name | (2,4-Dibromo-6-fluorophenyl)methanamine | - |
| CAS Number | 1806350-06-0 | [1] |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.94 g/mol | [1] |
Physical State and Solubility
Predicting the physical state and solubility is essential for planning reactions and purification procedures.
| Property | Predicted Value / Observation | Rationale |
| Appearance | Colorless to pale yellow solid or high-boiling liquid. | Analogous compounds like 2,4-difluorobenzylamine can be liquids or low-melting solids[2][3][4]. The increased molecular weight due to bromine atoms likely raises the melting/boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF). | The hydrophobic aromatic ring and halogens dominate the molecule's character, making it poorly soluble in polar protic solvents like water. The amine group provides some polarity, allowing dissolution in a range of organic solvents[2]. |
Spectroscopic and Analytical Characterization
Verifying the identity and purity of a synthesized chemical is a cornerstone of scientific integrity. A multi-technique approach ensures that the material meets the required specifications for subsequent experiments. For a novel or specialized compound like 2,4-Dibromo-6-fluorobenzylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required.
Predicted Spectral Data
The following table outlines the expected spectral characteristics, which serve as a benchmark for experimental data.
| Technique | Expected Characteristics |
| ¹H NMR | ~3.9-4.2 ppm (singlet, 2H): Benzylic protons (-CH ₂NH₂).~1.5-2.5 ppm (broad singlet, 2H): Amine protons (-CH₂NH ₂), signal may exchange with D₂O.~7.5-7.8 ppm (2H, complex): Two distinct aromatic protons, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | ~40-45 ppm: Benzylic carbon (-C H₂NH₂).~110-165 ppm: Six distinct aromatic carbon signals. The C-F bond will show a large one-bond coupling constant (¹JC-F), and other carbons will show smaller couplings. Two signals will be significantly shifted downfield due to bromine attachment. |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretching (primary amine, two bands).3000-3100: Aromatic C-H stretching.2850-2950: Aliphatic C-H stretching.1600-1620: N-H bending (scissoring).1450-1500: Aromatic C=C stretching.1000-1250: C-F stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 281, 283, and 285 in an approximate 1:2:1 ratio, which is the signature isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). |
Experimental Protocol: Quality Control Workflow
This protocol ensures a self-validating system for confirming the structure and purity of a newly synthesized batch of 2,4-Dibromo-6-fluorobenzylamine.
Objective: To confirm the chemical identity and assess the purity of a sample.
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for HPLC-MS analysis.
-
For IR analysis, the sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.
-
Monitor the elution using a UV detector and an in-line mass spectrometer.
-
Validation: The purity is estimated from the relative peak area in the UV chromatogram. The mass spectrometer should detect the predicted molecular ion cluster (m/z 281/283/285) corresponding to the main peak.
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, and potentially 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Validation: The acquired spectra must match the predicted chemical shifts, integration values, and coupling patterns. The absence of significant impurity signals confirms purity.[5]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Validation: The presence of characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C-F bonds confirms the presence of the key functional groups.[6]
-
-
Data Analysis and Certification:
-
Integrate all data. If the experimental results are consistent with the predicted data and purity is >95% (as determined by HPLC and NMR), the batch can be certified for use.
-
Chemical Properties and Reactivity
The reactivity of 2,4-Dibromo-6-fluorobenzylamine is governed by the interplay between the nucleophilic primary amine and the electron-deficient aromatic ring.
-
Nucleophilicity of the Amine: The primary amine group (-NH₂) is a potent nucleophile and a weak base. It will readily react with electrophiles. Common reactions include:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) would typically form an unstable diazonium salt, which is not a common pathway for benzylamines but highlights the amine's reactivity.
-
-
Aromatic Ring Reactivity: The benzene ring is heavily deactivated towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effects of the two bromine atoms and the fluorine atom. Any substitution would be difficult and would likely be directed by the existing substituents. Conversely, the halogen atoms, particularly the bromines, are suitable for participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this molecule a versatile building block for constructing more complex scaffolds.
Proposed Synthetic Route
A logical and efficient synthesis is crucial for accessing research chemicals. While multiple routes could be envisioned, a plausible pathway starts from a commercially available precursor and utilizes well-established, high-yielding reactions.
Rationale: A common strategy for synthesizing benzylamines is the reduction of a corresponding benzonitrile or the amination of a benzyl halide. The latter is often more direct if the corresponding halogenated toluene is available. Here, we propose a two-step synthesis starting from 2,4-dibromo-6-fluorotoluene.
Causality of Experimental Choices:
-
Step 1 (Bromination): Free-radical bromination is highly selective for the benzylic position over the aromatic ring, especially when initiated by light or a radical initiator like AIBN. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions.
-
Step 2 (Amination): Direct reaction with ammonia can lead to over-alkylation. A more controlled approach, the Gabriel synthesis, uses potassium phthalimide as an ammonia surrogate. This prevents the formation of secondary and tertiary amines, leading to a cleaner reaction and simpler purification of the primary amine after a final hydrolysis or hydrazinolysis step.
Step-by-Step Protocol
Step 1: Synthesis of 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromo-6-fluorotoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step without further purification.
Step 2: Synthesis of 2,4-Dibromo-6-fluorobenzylamine
-
In a separate flask, dissolve the crude 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene (1 equivalent) in a polar aprotic solvent like DMF.
-
Add potassium phthalimide (1.2 equivalents) to the solution.
-
Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into water to precipitate the phthalimide intermediate. Filter and wash the solid.
-
To release the desired primary amine, treat the intermediate with hydrazine hydrate (1.5 equivalents) in a solvent like ethanol under reflux.
-
After the reaction is complete, cool the mixture. The phthalhydrazide byproduct will precipitate.
-
Filter off the solid. Acidify the filtrate with HCl to protonate the amine, then wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the free amine product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Purify further by column chromatography or distillation if necessary.
Handling, Storage, and Safety
-
Hazard Assessment:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
-
Storage and Disposal:
Conclusion
2,4-Dibromo-6-fluorobenzylamine is a strategically designed chemical entity with high potential as a versatile building block in synthetic chemistry. Its combination of a nucleophilic amine handle and multiple sites for cross-coupling reactions (the two bromine atoms) makes it an attractive intermediate for constructing complex molecular frameworks. The predictive analysis of its physicochemical properties, spectral data, and reactivity, as outlined in this guide, provides researchers with the necessary foundation to incorporate this compound into their research programs effectively and safely. The detailed protocols for synthesis and characterization further serve as a practical starting point for its preparation and validation, ensuring the high standards of scientific integrity required in modern drug discovery and materials science.
References
- Safety Data Sheet. (2010, October 20). 2,4-Dibromo-6-fluoroaniline.
-
Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from Angeel Oak Speciality Chemtech website. [Link]
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 14). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
-
PubChem. (n.d.). 2,4-Dibromo-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dibromo-6-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine. Retrieved from Eureka, Patsnap. [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
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PubChem. (n.d.). Compound 2,4-dibromo-6-({2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl)phenyl 3-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). 2,4-Dibromo-6-fluoropyridine. Retrieved from American Elements website. [Link]
- Google Patents. (n.d.). Synthetic method of 2,4, 6-trifluorobenzylamine.
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Retrieved from [Link]
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
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Technical Guide: Solubility Profile & Handling of 2,4-Dibromo-6-fluorobenzylamine
The following technical guide is structured to serve as a definitive reference for the solubility, handling, and physicochemical characterization of 2,4-Dibromo-6-fluorobenzylamine .
CAS Registry Number: 1806350-06-0 Molecular Formula: C₇H₆Br₂FN Molecular Weight: 282.94 g/mol
Executive Summary
In the landscape of medicinal chemistry, 2,4-Dibromo-6-fluorobenzylamine serves as a high-value intermediate, particularly in the synthesis of antiviral agents and kinase inhibitors where halogenated benzyl moieties modulate metabolic stability and protein binding affinity.[1]
Unlike simple benzylamines, the presence of two bulky bromine atoms and a fluorine substituent drastically alters the solubility landscape. This molecule exhibits a "Lipophilic Amine" profile: it possesses a basic nitrogen capable of salt formation, yet its core is heavily halogenated, driving high affinity for non-polar and chlorinated solvents while rendering the free base virtually insoluble in water.
This guide moves beyond static data, providing a dynamic framework for solvent selection in synthesis, purification, and formulation.
Physicochemical Solubility Architecture
Understanding the solubility of this molecule requires analyzing the competition between its polar amine "head" and its lipophilic, halogenated "tail."
The Halogen Effect
-
Bromine (C-Br): The two bromine atoms at positions 2 and 4 significantly increase molecular weight and lipophilicity (LogP). They promote solubility in halogenated solvents (DCM, Chloroform) via dispersion forces.
-
Fluorine (C-F): The fluorine at position 6 introduces a strong dipole but does not significantly enhance water solubility compared to the lipophilic drive of the bromines.
-
Amine (-NH₂): This is the functional "handle." It allows the molecule to function as a H-bond donor/acceptor and, critically, to switch solubility phenotypes via pH manipulation (Free Base vs. Salt).
Predicted Solubility Landscape
Based on Structure-Property Relationships (SPR) and analog data (e.g., 2,4-difluorobenzylamine).
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like."[1] The halogenated core interacts favorably with chlorinated solvents. Ideal for extraction. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions solvate the amine and the polarized aromatic ring. Preferred for nucleophilic substitution reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to H-bonding with the amine. Solubility decreases as the alcohol chain length increases. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility for the free base. THF is a standard solvent for reduction steps yielding this amine. |
| Aliphatics | Hexane, Heptane, Cyclohexane | Low / Insoluble | The polar amine group disrupts the non-polar solvent network. Useful as an anti-solvent for recrystallization. |
| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | The hydrophobic halogenated ring dominates.[1] |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the amine (-NH₃⁺) forms a water-soluble salt.[1] |
Experimental Protocols
Protocol A: Visual Solubility Screen (Rapid Assessment)
Use this for quick solvent selection during reaction optimization.[1]
-
Preparation: Weigh 10 mg of 2,4-Dibromo-6-fluorobenzylamine into a clear 4 mL glass vial.
-
Addition: Add 100 µL of the target solvent.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Add solvent in 100 µL increments up to 1 mL.
-
Persisting Solid: Solubility < 10 mg/mL.
-
-
Validation: If soluble, cool to 0°C to check for temperature-dependent precipitation (critical for recrystallization design).
Protocol B: Saturation Shake-Flask Method (Quantitative)
Use this for analytical standard preparation or formulation.[1]
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed flask.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Separation: Filter the supernatant through a 0.45 µm PTFE filter (do not use Nylon, which may bind the amine).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Standard: Prepare a calibration curve using a known soluble solvent (e.g., MeOH).
-
Strategic Workflows: Purification & Handling
The amine functionality allows for a "pH-Switch" purification strategy, which is far superior to chromatography for initial cleanup.
Workflow 1: Acid-Base Purification Logic
This workflow exploits the solubility difference between the neutral free base and the ionic hydrochloride salt.[1]
Caption: Acid-Base Extraction Workflow. Utilizing pH-dependent solubility to isolate the target amine from non-basic impurities.
Workflow 2: Recrystallization Solvent Selection
For high-purity isolation without chromatography, salt formation is the preferred method.[1]
Caption: Salt Formation Protocol. Converting the lipophilic oil into a crystalline solid using polar protic solvents and mineral acids.
Critical Handling & Stability
-
Air Sensitivity: Like many benzylamines, this compound can absorb CO₂ from the air to form carbamates (white crust).[1] Store under Nitrogen or Argon.
-
Oxidation: The amine group is susceptible to oxidation over time, turning yellow/brown. Store at -20°C for long-term stability.
-
Salt Selection:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733244, 2,4-Difluorobenzylamine. Retrieved from [Link]
- Context: Provides physicochemical baseline data for the structural analog used to extrapol
- Context: Verification of CAS 1806350-06-0 and commercial availability as a research chemical.
- Context: General protocols for handling halogenated benzylamines and salt form
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Retrieved from [Link]
- Context: The authoritative standard for the shake-flask solubility determin
Sources
A Senior Application Scientist's Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzylamine: Key Starting Materials and Strategic Execution
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 2,4-Dibromo-6-fluorobenzylamine, a pivotal building block in contemporary medicinal chemistry. We will dissect the strategic selection of key starting materials and detail the subsequent transformations, emphasizing the chemical reasoning behind each protocol. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of efficient and scalable synthetic routes. We will explore two primary, industrially relevant strategies originating from the common precursor, 2,4-Dibromo-6-fluorotoluene . The discussion will encompass mechanistic insights, detailed experimental procedures, and a comparative analysis of the divergent pathways to the final product.
Introduction: The Significance of 2,4-Dibromo-6-fluorobenzylamine
2,4-Dibromo-6-fluorobenzylamine has emerged as a critical structural motif in the development of novel therapeutics. Its unique substitution pattern—featuring a sterically demanding ortho-fluorine atom and two bromine atoms—provides a versatile scaffold for introducing diversity in drug discovery programs. The bromine atoms serve as convenient handles for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This trifecta of functionalities makes it an invaluable intermediate for complex API (Active Pharmaceutical Ingredient) synthesis.
Strategic Overview: Converging on a Key Intermediate
The most logical and efficient syntheses of 2,4-Dibromo-6-fluorobenzylamine begin with a commercially available or readily synthesized substituted toluene. Our investigation identifies 2,4-Dibromo-6-fluorotoluene as the optimal advanced intermediate. The primary strategic decision then diverges into two main pathways to elaborate the toluene's methyl group into the desired aminomethyl functionality:
-
Pathway A: Via a Benzaldehyde Intermediate through Reductive Amination.
-
Pathway B: Via a Benzonitrile Intermediate followed by Reduction.
The selection between these pathways often depends on factors such as reagent availability, safety considerations (e.g., handling of cyanide salts), and desired final purity profiles.
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// Pathway A pathA_aldehyde [label="2,4-Dibromo-6-fluorobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product_A [label="2,4-Dibromo-6-fluorobenzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway B pathB_nitrile [label="2,4-Dibromo-6-fluorobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product_B [label="2,4-Dibromo-6-fluorobenzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate1 [label=" Electrophilic\n Bromination", fontsize=8]; intermediate1 -> intermediate_Br [label=" Free-Radical\n Bromination", fontsize=8]; intermediate_Br -> pathA_aldehyde [label=" Hydrolysis\n (e.g., NaHCO3)", fontsize=8]; pathA_aldehyde -> final_product_A [label=" Reductive\n Amination", fontsize=8];
intermediate_Br -> pathB_nitrile [label=" Cyanation\n (e.g., NaCN)", fontsize=8]; pathB_nitrile -> final_product_B [label=" Reduction\n (e.g., H2/Ni)", fontsize=8];
// Invisible nodes for alignment {rank=same; pathA_aldehyde; pathB_nitrile;} {rank=same; final_product_A; final_product_B;} }
Figure 1: Overall synthetic strategy from 2-Fluoro-4-bromotoluene.
The Keystone Starting Material: Synthesis of 2,4-Dibromo-6-fluorotoluene
The journey to our target molecule begins with the synthesis of the key intermediate, 2,4-Dibromo-6-fluorotoluene. A common and cost-effective precursor for this step is 2-Fluoro-4-bromotoluene .
Electrophilic Aromatic Bromination
The introduction of the second bromine atom onto the 2-Fluoro-4-bromotoluene ring is achieved via electrophilic aromatic substitution. The directing effects of the substituents are paramount. The fluorine atom is an ortho-, para- director, and the methyl group is also an ortho-, para- director. The existing bromine is deactivating but also an ortho-, para- director. The position ortho to the fluorine and meta to the existing bromine (C6) is sterically accessible and electronically activated, making it the prime site for bromination.
-
Expert Insight: The choice of brominating agent and catalyst is critical. While liquid bromine with a Lewis acid like FeBr₃ is effective, a combination of N-Bromosuccinimide (NBS) in a strong acid medium like sulfuric acid provides a high-yielding and regioselective alternative.[1] This method often results in cleaner reactions and simpler workups.
Protocol 1: Synthesis of 2,4-Dibromo-6-fluorotoluene
-
To a solution of 2-Fluoro-4-bromotoluene (1.0 eq) in trifluoroacetic acid, add concentrated sulfuric acid slowly at room temperature.[1]
-
Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, maintaining the temperature below 40°C.[1]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by GC-MS or TLC for the disappearance of the starting material.
-
Upon completion, carefully pour the reaction mixture into a stirred vessel of ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or recrystallization to obtain 2,4-Dibromo-6-fluorotoluene.
Elaboration of the Methyl Group: Divergent Pathways
With 2,4-Dibromo-6-fluorotoluene in hand, the next critical step is the functionalization of the benzylic position. This is universally achieved through a free-radical bromination of the methyl group.
Benzylic Bromination: The Gateway Reaction
The methyl group of the substituted toluene is converted to a bromomethyl group using a free-radical initiator. N-Bromosuccinimide (NBS) is the reagent of choice, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or initiated by UV light.[2]
-
Mechanism Insight: The reaction proceeds via a free-radical chain mechanism.[2][3] The initiator generates a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (present in equilibrium with NBS) to form the product and another bromine radical, propagating the chain. Bromination is highly selective for the benzylic position over aromatic C-H bonds under these conditions.[4]
Protocol 2: Synthesis of 2,4-Dibromo-6-fluorobenzyl bromide
-
In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2,4-Dibromo-6-fluorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux and irradiate with the lamp. The reaction is often marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-Dibromo-6-fluorobenzyl bromide, which is often used in the next step without further purification.
Pathway A: The Reductive Amination Route
This pathway involves converting the benzyl bromide to the corresponding benzaldehyde, which is then transformed into the benzylamine via reductive amination.
A1. Hydrolysis to 2,4-Dibromo-6-fluorobenzaldehyde
The benzyl bromide is a reactive electrophile and can be readily hydrolyzed to the aldehyde. A variety of methods can be employed, but a simple aqueous bicarbonate or carbonate workup is often sufficient and avoids harsh conditions that could affect the aromatic rings.
A2. Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds.[5][6] It proceeds in two stages: the reaction of the aldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the amine.[7][8]
-
Expert Insight: The choice of reducing agent is key to the success of this one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are reactive enough to reduce the protonated imine intermediate.[7][8] This selectivity prevents the formation of the corresponding alcohol as a byproduct.
Protocol 3A: Reductive Amination of 2,4-Dibromo-6-fluorobenzaldehyde
-
Dissolve 2,4-Dibromo-6-fluorobenzaldehyde (1.0 eq) in a protic solvent such as methanol.
-
Add an ammonia source, such as ammonium acetate (~10 eq), to the solution.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Cool the reaction in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding dilute HCl.
-
Make the solution basic with NaOH or NaHCO₃ and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or distillation to yield 2,4-Dibromo-6-fluorobenzylamine.
Pathway B: The Benzonitrile Reduction Route
This alternative pathway involves converting the benzyl bromide to a benzyl nitrile, which is subsequently reduced to the target primary amine.
B1. Cyanation to 2,4-Dibromo-6-fluorobenzonitrile
The benzyl bromide is subjected to nucleophilic substitution with a cyanide salt, typically sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This is a standard Sₙ2 reaction and generally proceeds in high yield.
B2. Nitrile Reduction
The reduction of the nitrile functional group is a robust transformation that can be achieved through several methods. Catalytic hydrogenation is a common industrial choice.
-
Expert Insight: Raney Nickel (Raney Ni) is a highly effective and cost-efficient catalyst for this transformation.[9][10] The reaction is typically run under a hydrogen atmosphere in a solvent like methanol saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.
Protocol 3B: Reduction of 2,4-Dibromo-6-fluorobenzonitrile
-
In a hydrogenation vessel, charge 2,4-Dibromo-6-fluorobenzonitrile (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Raney Nickel (5-10% by weight) as a slurry.
-
Saturate the solvent with anhydrous ammonia or use a solution of ammonia in methanol.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction to 40-60°C and stir vigorously until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and carefully filter the catalyst through a pad of Celite. Caution: Raney Ni is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by distillation or chromatography to obtain 2,4-Dibromo-6-fluorobenzylamine.
Comparative Analysis and Data Summary
Both pathways offer viable routes to the target compound. The choice often comes down to practical considerations.
| Parameter | Pathway A (Reductive Amination) | Pathway B (Nitrile Reduction) |
| Key Reagents | NaBH₃CN or NaBH(OAc)₃, NH₄OAc | NaCN, H₂/Raney Ni |
| Overall Steps | 3 (from Dibromofluorotoluene) | 3 (from Dibromofluorotoluene) |
| Safety/Handling | Borohydrides are toxic; less concern with cyanide. | NaCN is highly toxic; requires careful handling. Raney Ni is pyrophoric. |
| Byproducts | Potential for alcohol formation if conditions are not optimal. | Potential for secondary amine formation if ammonia is omitted. |
| Scalability | Generally straightforward to scale. | Catalytic hydrogenation is highly scalable and common in industry. |
Conclusion
The synthesis of 2,4-Dibromo-6-fluorobenzylamine is most efficiently approached from the key starting material 2,4-Dibromo-6-fluorotoluene . From this central intermediate, two robust and high-yielding pathways are available. The reductive amination of the corresponding benzaldehyde offers a route that avoids the use of highly toxic cyanide salts and pyrophoric catalysts, making it attractive for laboratory-scale synthesis. Conversely, the nitrile reduction pathway, while requiring more stringent safety protocols, leverages the efficiency and scalability of catalytic hydrogenation, making it a preferred route for large-scale industrial production. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable chemists to make informed decisions and execute the synthesis with precision and efficiency.
References
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PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from PrepChem.com website: [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Paproski, E. (2023, April 6). 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. Retrieved from [Link]
-
Pearson+. (n.d.). Free-radical bromination of the following compound introduces bro... Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
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Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
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Fluorine notes. (n.d.). Substitutive Bromination of Perfluorotoluene with Aluminium Bromide. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]
-
European Patent Office. (2000, May 29). Process for benzylic bromination (EP 1057801 A2). Retrieved from [Link]
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Patsnap. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from [Link]
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Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.
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An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 2,4-Dibromo-6-fluorobenzylamine
Introduction
2,4-Dibromo-6-fluorobenzylamine is a highly substituted aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic and steric environment created by the three halogen substituents on the phenyl ring, which profoundly influences the reactivity of the primary amine group. This guide provides an in-depth analysis of the factors governing the nucleophilicity and basicity of the amine, offering field-proven insights and detailed protocols for its key chemical transformations. Understanding this reactivity profile is crucial for designing efficient synthetic routes and avoiding undesirable side reactions.
The core of this molecule's chemical personality lies in the interplay between the amine group's inherent nucleophilicity and the powerful electronic and steric effects imposed by its ortho-substituents (a bromine and a fluorine atom). This guide will deconstruct these influences to provide a predictive framework for its behavior in common synthetic operations.
The Electronic and Steric Landscape of the Amine Group
The reactivity of the primary amine in 2,4-Dibromo-6-fluorobenzylamine is not dictated by the nitrogen atom alone. The aromatic ring and its substituents create a complex microenvironment that modulates its basicity and nucleophilicity.
Basicity and the "Ortho Effect"
The basicity of an amine is quantified by the pKa of its conjugate acid. For benzylamines, this is influenced by the electronic properties of the ring substituents.[2]
-
Inductive Effects: Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).[3][4] This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom makes the lone pair less available to accept a proton, thereby decreasing the amine's basicity compared to an unsubstituted benzylamine.[4][5][6]
-
Steric Inhibition of Protonation (The "Ortho Effect"): The presence of substituents at the ortho position (in this case, both the fluorine at C6 and the bromine at C2) introduces significant steric hindrance.[7][8] When the amine group is protonated, the nitrogen atom re-hybridizes from sp2-like to sp3, causing the -NH3+ group to become bulkier. This leads to steric clashes with the adjacent ortho-substituents. This steric strain destabilizes the conjugate acid, making the parent amine a weaker base.[7][8][9] This phenomenon, often termed the "ortho effect," is a dominant factor in reducing the basicity of ortho-substituted anilines and related compounds like benzylamines.[7][8]
The combination of these powerful inductive and steric effects renders the amine in 2,4-Dibromo-6-fluorobenzylamine significantly less basic than simple alkylamines or even unsubstituted benzylamine.
Nucleophilicity Profile
While related, nucleophilicity is not identical to basicity. It describes the rate at which a nucleophile attacks an electrophilic center. All amines possess a lone pair of electrons on the nitrogen atom, making them inherently nucleophilic.[10] However, the same factors that reduce basicity also temper the nucleophilicity of 2,4-Dibromo-6-fluorobenzylamine.
-
Reduced Electron Density: The strong -I effect of the halogens decreases the electron density on the nitrogen, making it a less potent nucleophile.[3]
-
Steric Hindrance: The ortho-substituents physically obstruct the path of attack for the amine's lone pair towards an electrophile. This steric hindrance is particularly pronounced when reacting with bulky electrophiles.[11]
Consequently, while still reactive towards a range of electrophiles, this amine is less reactive than its non-halogenated counterparts. Reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) to overcome these inhibiting factors.[12]
Key Synthetic Transformations and Protocols
The amine group is a versatile handle for a variety of C-N bond-forming reactions. This section details the most common transformations, providing insights into experimental design and step-by-step protocols.
N-Acylation: Formation of Amides
N-acylation is a robust and highly reliable reaction for primary amines. It involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond.[13][14]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for less nucleophilic amines.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride.
Experimental Protocol: Acylation with Acetyl Chloride
-
Dissolve 2,4-Dibromo-6-fluorobenzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dibromo-6-fluorobenzyl)acetamide.
-
Purify the crude product via column chromatography or recrystallization as needed.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 2,4-Dibromo-6-fluorobenzylamine.
N-Alkylation: Challenges and Strategies
Direct N-alkylation of primary amines with alkyl halides can be challenging due to overalkylation, where the secondary amine product, being nucleophilic itself, competes with the starting material to react further, leading to tertiary amines and even quaternary ammonium salts.[13][15] For a sterically hindered amine like 2,4-Dibromo-6-fluorobenzylamine, this issue is somewhat mitigated but requires careful control.
Alternative Strategy: Reductive Amination A more controlled and widely preferred method for mono-alkylation is reductive amination.[16][17] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the target secondary amine.[18][19]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[18] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[17][18] Unlike the more toxic sodium cyanoborohydride, it does not generate cyanide byproducts.[18][19]
-
Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is often added as a catalyst to facilitate imine formation.
-
Molecular Sieves: Can be added to remove the water formed during imine formation, driving the equilibrium towards the product.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a stirred solution of 2,4-Dibromo-6-fluorobenzylamine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add acetic acid (1-2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the N-benzyl-1-(2,4-dibromo-6-fluorophenyl)methanamine.
Mechanism of Reductive Amination
Caption: Key steps in the reductive amination pathway.
Sulfonylation: Formation of Sulfonamides
Reacting the amine with a sulfonyl chloride in the presence of a base yields a highly stable sulfonamide. This reaction is analogous to acylation.
Causality Behind Experimental Choices:
-
Base: Pyridine is often used as both the base and the solvent. It effectively neutralizes the HCl byproduct and catalyzes the reaction.
-
Reagent: Aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are used depending on the desired sulfonamide.
Experimental Protocol: Reaction with p-Toluenesulfonyl Chloride
-
Dissolve 2,4-Dibromo-6-fluorobenzylamine (1.0 eq) in pyridine (approx. 0.3 M) in a flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Reactivity Data Summary
The following table summarizes the expected reactivity and key considerations for the amine group in 2,4-Dibromo-6-fluorobenzylamine.
| Reaction Type | Electrophile | Key Reagents | Relative Rate | Key Considerations |
| N-Acylation | Acyl Chloride | TEA, DIPEA | Fast | Highly efficient; requires a non-nucleophilic base. |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Slow-Moderate | Prone to overalkylation; requires careful control. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, AcOH | Moderate | Excellent control for mono-alkylation; preferred method.[17][18] |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Moderate | Forms highly stable sulfonamides. |
| Protonation (Basicity) | H⁺ | - | Low | Significantly reduced basicity due to electronic and steric effects.[3][7][8] |
Conclusion
The reactivity of the amine group in 2,4-Dibromo-6-fluorobenzylamine is a nuanced balance of its inherent nucleophilic character against significant electronic and steric opposition from the halogenated aromatic ring. The potent electron-withdrawing inductive effects of the bromo and fluoro substituents, combined with the steric hindrance imposed by their ortho-positioning, act in concert to decrease both the basicity and the nucleophilicity of the amine.
Despite these deactivating influences, the amine remains a versatile functional group capable of undergoing a range of crucial transformations. For practitioners in drug development and materials science, a successful synthetic strategy hinges on acknowledging this moderated reactivity. Standard protocols for reactions like acylation, sulfonylation, and particularly reductive amination are highly effective, provided that reaction conditions are optimized to overcome the activation energy barriers imposed by the molecule's unique structure. This guide serves as a foundational resource for harnessing the synthetic potential of this valuable chemical intermediate.
References
-
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Reusch, W. (n.d.). Amine Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]
-
ALLEN Career Institute. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]
-
Vaia. (n.d.). Amongst the following, the most basic compound is: (a) Benzylamine (b) Aniline (c) Acetanilide (d) p-nitroaniline. Retrieved from [Link]
-
Goalby, N. (n.d.). 3.11 Amines. chemrevise.org. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
Filo. (2025, April 12). basicity while electron-withdrawing substitutes such as - \mathrm { NO } ... Retrieved from [Link]
-
LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Allery, E. (2020, November 29). AQA Reactions of Amines [Video]. YouTube. Retrieved from [Link]
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Commercial Suppliers and Availability of 2,4-Dibromo-6-fluorobenzylamine
This guide details the procurement, synthesis, and technical handling of 2,4-Dibromo-6-fluorobenzylamine , a critical halogenated building block for medicinal chemistry.
Technical Whitepaper & Sourcing Guide
Executive Summary
2,4-Dibromo-6-fluorobenzylamine (CAS: 1806350-06-0 ) is a high-value pharmacophore scaffold used primarily in structure-activity relationship (SAR) studies. Its unique substitution pattern offers three distinct vectors for diversification:
-
Primary Amine: Amide coupling or reductive amination.
-
C-2 & C-4 Bromines: Differential reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-6 Fluorine: Metabolic blocking and electronic modulation.
Due to its specific halogenation pattern, commercial stock is often intermittent. This guide provides a dual-strategy approach: Direct Procurement for immediate needs and a Validated Synthesis Protocol for supply chain resilience.
Chemical Profile & Identity
Before procurement, verify the compound identity to avoid regioisomeric confusion (e.g., 2,6-dibromo-4-fluoro analogs).
| Property | Specification |
| Chemical Name | 2,4-Dibromo-6-fluorobenzylamine |
| CAS Number | 1806350-06-0 |
| Molecular Formula | C₇H₆Br₂FN |
| Molecular Weight | 282.94 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Storage | 2–8°C, under Argon (Hygroscopic/Air-sensitive) |
| Key Precursor | 2,4-Dibromo-6-fluorobenzaldehyde (CAS: 205683-34-7) |
Supply Chain Landscape
The market for this intermediate is tiered. "In-stock" status varies frequently; always request a Certificate of Analysis (CoA) confirming the ¹H-NMR substitution pattern before purchase.
Tier 1: Direct Manufacturing & Custom Synthesis
These suppliers are most likely to hold stock or have validated routes for rapid scale-up.
-
MolCore: Lists the specific CAS 1806350-06-0 as a manufactured item.
-
Specialized Fluorine Vendors: Companies like Fluorochem or Apollo Scientific often stock the aldehyde precursor, enabling rapid custom synthesis.
Tier 2: Catalog Aggregators
Vendors such as PubChem or ChemSpace often list the compound but fulfill via third-party synthesis. Lead times can range from 2–6 weeks.
Decision Matrix: Buy vs. Make
Use the following logic flow to determine the most efficient sourcing strategy.
Figure 1: Strategic sourcing decision tree for 2,4-Dibromo-6-fluorobenzylamine.
Technical Synthesis Guide (The "Make" Strategy)
If the amine is unavailable, the most reliable route is the Reductive Amination of the commercially available aldehyde 2,4-Dibromo-6-fluorobenzaldehyde (CAS: 205683-34-7) .
Why this route?
-
Chemomimesis: Avoids metal-catalyzed hydrogenation (e.g., Pd/C, H₂), which poses a high risk of debromination (stripping the bromine handles).
-
Selectivity: Uses Sodium Cyanoborohydride (NaBH₃CN), which selectively reduces the imine intermediate without touching the aryl bromines.
Protocol: Reductive Amination
Scale: 1.0 gram (Optimization required for >100g)
Reagents
-
Precursor: 2,4-Dibromo-6-fluorobenzaldehyde (1.0 eq)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Solvent: Methanol (anhydrous)
Step-by-Step Methodology
-
Imine Formation: In a dry flask under N₂, dissolve the aldehyde (1.0 eq) in Methanol (0.2 M concentration). Add Ammonium Acetate (10.0 eq) in one portion.
-
Activation: Stir at room temperature for 30–60 minutes to allow the aldehyde-imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise. Caution: HCN gas evolution is possible; use a vented fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LCMS (Target M+H ≈ 284).
-
Quench: Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.
-
Workup (Acid/Base Extraction):
-
Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted aldehyde/neutrals).
-
Basify the aqueous layer to pH > 10 using 4N NaOH.
-
Extract the free amine into Dichloromethane (DCM) (3x).
-
-
Isolation: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo to yield the amine.
Figure 2: Reductive amination pathway preserving aryl bromines.
Quality Control & Validation
Upon receipt or synthesis, validate the material using these criteria.
¹H-NMR Interpretation (CDCl₃)
-
Aromatic Region: You should observe two distinct doublets (or a doublet of doublets depending on F-coupling) corresponding to the protons at C-3 and C-5.
-
Note: The presence of Fluorine will split the signals.
-
-
Benzylic Protons: A singlet (or doublet due to F-coupling) around δ 3.8–4.0 ppm (2H, -CH₂-NH₂).
-
Amine Protons: Broad singlet around δ 1.5–2.0 ppm (2H, -NH₂), exchangeable with D₂O.
Mass Spectrometry (LCMS)
-
Isotope Pattern: Look for the characteristic bromine isotope pattern.
-
Br₂ pattern: 1:2:1 ratio at masses M, M+2, M+4.
-
Base Peak: [M+H]⁺ ≈ 283, 285, 287.
-
References
-
MolCore. Product Data: 2,4-Dibromo-6-fluorobenzylamine (CAS 1806350-06-0). Retrieved from
-
CalPacLab. Product Data: 2,4-Dibromo-6-fluorobenzaldehyde (CAS 205683-34-7). Retrieved from
- Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link
Sources
Halogenated Benzylamines: Pharmacophore Engineering & Synthetic Utility
Executive Summary
The halogenated benzylamine moiety represents a privileged scaffold in modern medicinal chemistry and agrochemical development.[1] Far from being simple structural spacers, these motifs serve as critical determinants of pharmacokinetics and target engagement.[2] The strategic incorporation of halogens (F, Cl, Br, I) onto the benzylamine core allows for the precise modulation of basicity (pKa), lipophilicity (LogP), and metabolic stability.
Most significantly, the emergence of Halogen Bonding (X-bonding) as a reliable non-covalent interaction has transformed halogenated benzylamines from passive linkers into active "warheads" capable of targeting specific Lewis bases within protein binding pockets. This guide synthesizes the physicochemical rationale, synthetic protocols, and therapeutic applications of this versatile class of compounds.
Physicochemical Properties & Design Logic
The Sigma-Hole & Halogen Bonding
Unlike hydrogen bonding, which is electrostatic and ubiquitous, halogen bonding is highly directional. It arises from the anisotropic distribution of electron density around the halogen nucleus.
-
Mechanism: When a halogen (X) is bonded to an electron-withdrawing carbon (e.g., a benzene ring), the electron density is pulled toward the bond, creating a region of positive electrostatic potential on the distal side of the halogen.[3] This is the σ-hole .
-
Interaction: This positive patch interacts attractively with nucleophiles (Lewis bases) such as backbone carbonyl oxygens, nitrogen atoms in histidine, or sulfur in methionine.
-
Strength Order: I > Br > Cl > F. (Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable σ-hole, unless bound to an extremely electron-deficient core).
Metabolic Blocking & pKa Modulation
-
Metabolic Stability: The benzyl position is prone to oxidative deamination by cytochrome P450s. Halogenation, particularly at the para-position, blocks metabolic soft spots (e.g., hydroxylation).
-
Basicity (pKa): The amine nitrogen of benzylamine has a typical pKa of ~9.3. Electron-withdrawing halogens on the ring lower this pKa, increasing the fraction of the neutral species at physiological pH, which enhances Blood-Brain Barrier (BBB) permeability—critical for CNS targets like MAO-B.
Table 1: Physicochemical Impact of Halogen Substitution on Benzylamine
| Substituent (Para) | Hammett Constant ( | Approx. pKa Shift (Amine) | Halogen Bond Potential | Primary Utility |
| -H | 0.00 | Reference (~9.3) | None | Baseline |
| -F | 0.06 | -0.1 to -0.2 | Negligible | Metabolic Block / H-bond Acceptor |
| -Cl | 0.23 | -0.4 to -0.6 | Moderate | Lipophilicity / Weak X-bond |
| -Br | 0.23 | -0.4 to -0.6 | Strong | X-bond / Leaving Group |
| -I | 0.18 | -0.3 to -0.5 | Very Strong | X-bond / Radioligand |
Synthetic Methodologies
Efficient access to halogenated benzylamines is a prerequisite for their use.[4] We present two validated protocols: one for high-throughput medicinal chemistry (Method A) and one for scalable process chemistry (Method B).
Protocol A: Reductive Amination (Lab Scale)
Best for: Rapid analog generation, functional group tolerance.
Reagents:
-
Halogenated Benzaldehyde (1.0 equiv)
-
Amine Partner (1.0 - 1.2 equiv)
-
Solvent: Methanol (MeOH) or Dichloroethane (DCE)
-
Reducing Agent: Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)
Step-by-Step Workflow:
-
Imine Formation: Dissolve the halogenated benzaldehyde in anhydrous MeOH (0.5 M). Add the amine partner.[5][6][7] Add MgSO4 (anhydrous) or 4Å molecular sieves to sequester water and drive equilibrium. Stir at RT for 2–4 hours.
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (1.5 equiv) portion-wise over 20 minutes. (Caution: Gas evolution).
-
Quench: Allow to warm to RT and stir for 1 hour. Quench with saturated NH4Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Protocol B: Catalytic Hydrogenation of Nitriles (Process Scale)
Best for: Multi-gram/kilogram synthesis of primary benzylamines.
Reagents:
-
Halogenated Benzonitrile[4]
-
Catalyst: Raney Nickel (Ra-Ni) or Sponge Cobalt
-
Solvent: Methanolic Ammonia (7N NH3 in MeOH)
-
Hydrogen Gas (H2)
Critical Consideration: Dehalogenation is a major side reaction with Pd/C catalysts. Ra-Ni is preferred for retaining Ar-Cl and Ar-Br bonds.
Step-by-Step Workflow:
-
Loading: Charge the autoclave with halogenated benzonitrile and Methanolic Ammonia (10:1 ratio relative to substrate).
-
Catalyst Addition: Add washed Raney Nickel (10-20 wt% loading).
-
Pressurization: Purge with N2, then pressurize with H2 to 5–10 bar (70–145 psi).
-
Reaction: Stir at 40–60°C. Monitor H2 uptake.
-
Filtration: Filter catalyst carefully under inert atmosphere (Ra-Ni is pyrophoric).
-
Isolation: Concentrate filtrate to yield the primary amine. Conversion is typically >95%.
Visualization: Synthetic Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution pattern and scale.
Medicinal Chemistry Applications
Case Study: MAO-B Inhibitors (Neurodegeneration)
Monoamine Oxidase B (MAO-B) inhibitors are a cornerstone in the treatment of Parkinson’s Disease.[8][9] The benzylamine pharmacophore mimics the substrate (dopamine/phenethylamine) but must be engineered for selectivity over MAO-A to avoid the "cheese effect" (hypertensive crisis).
-
Mechanism: The amine coordinates with the flavin cofactor.
-
Halogen Role:
-
Safinamide: Contains a 3-fluorobenzyl ether tail. The fluorine atom improves metabolic stability and lipophilicity, allowing the drug to penetrate the CNS.
-
Selectivity: 4-Halogenated benzylamines occupy the "entrance cavity" of MAO-B. The specific steric constraints of the MAO-B active site (which is tighter than MAO-A) favor the linear, halogenated benzyl motifs.
-
Potency: 4-Fluorobenzyl-dimethyl-silyl-methanamine derivatives have shown nanomolar potency (Ki = 11 µM for the lead, improved to nM range in optimized analogs).
-
Case Study: PD-L1 Inhibitors (Immuno-Oncology)
Recent structural biology (PDB: 5J89) has revealed that small molecule inhibitors of the PD-1/PD-L1 interaction rely heavily on halogen bonding.
-
Compound A56: A biphenyl benzylamine derivative.
-
Interaction: A chlorine substituent on the biphenyl ring forms a stabilizing halogen bond with the backbone carbonyl of Ala121 or Asp122 in the PD-L1 dimer interface. This interaction induces a conformational change that locks the protein in a non-functional dimer state.
Visualization: MAO-B Inhibition Logic[10]
Figure 2: Mechanistic basis for the selectivity of halogenated benzylamines in MAO-B inhibition.[10]
Experimental Validation: Antimycotic Assay
Adapted from Archiv der Pharmazie, 2024.
To validate the biological activity of a synthesized halogenated benzylamine, a microdilution assay is the standard.
-
Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).
-
Media: Use RPMI 1640 medium buffered with MOPS.
-
Inoculum: Prepare Candida albicans or Yarrowia lipolytica suspension adjusted to 1–5 × 10^3 CFU/mL.
-
Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the benzylamine (0.5 to 64 µg/mL).
-
Incubation: 35°C for 24–48 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD530).
-
Success Metric: A 4-chlorobenzylamine derivative typically shows MIC < 4 µg/mL against sensitive strains.
-
References
-
Process for preparation of halogenated benzylamine and intermediates thereof. European Patent Office, EP3914582A1.[4] Link
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 2024.[11] Link
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 2016. Link
-
Design, Synthesis, and Antitumor Activity Evaluation of... Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 2023. Link
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 2013. Link
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens. ACS Omega, 2023. Link
Sources
- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 2. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 5. US3336308A - Novel amino halo-benzylamines - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2,4-Dibromo-6-fluorobenzylamine
[1][2]
Executive Summary & Compound Identity
2,4-Dibromo-6-fluorobenzylamine (CAS: 1806350-06-0) is a critical halogenated building block in medicinal chemistry.[1][2] Its specific substitution pattern—combining the lipophilicity modulation of fluorine with the orthogonal cross-coupling potential of two bromine atoms—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).[1][2]
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the synthesis, verification, and quality control of this intermediate. Unlike common reagents, the high halogen density of this molecule introduces specific splitting patterns and isotopic envelopes that must be interpreted correctly to avoid false negatives during QC.
Chemical Identity Table[2][3]
| Property | Value |
| IUPAC Name | (2,4-Dibromo-6-fluorophenyl)methanamine |
| CAS Number | 1806350-06-0 |
| Molecular Formula | C |
| Molecular Weight | 282.94 g/mol |
| Monoisotopic Mass | 280.88 g/mol (based on |
| Appearance | Off-white to pale yellow solid (low melting point) or oil |
| Solubility | Soluble in DMSO, MeOH, CH |
Synthetic Context & Impurity Profiling[1][2]
To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via the reduction of 2,4-dibromo-6-fluorobenzonitrile or the amination of 2,4-dibromo-6-fluorobenzyl bromide .[1][2]
Common Impurities to Watch:
-
Des-bromo analogs: Resulting from over-reduction (check MS for M-79 peaks).[1][2]
-
Benzyl Alcohol derivative: Hydrolysis product of the precursor benzyl bromide (Check IR for broad -OH at 3400 cm
).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Dimerization products: Secondary amines formed during amination.[1][2]
Analytical Workflow Diagram
Figure 1: Standard analytical workflow for verifying halogenated benzylamines.
Mass Spectrometry (MS) Profiling[1][2]
The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary method for confirming the "Dibromo" nature of the molecule.
Isotopic Pattern Logic
Bromine exists as
Predicted MS Data (ESI+)
| Ion Species | m/z Value | Relative Intensity | Interpretation |
| [M+H] | 281.9 | ~50% | Containing |
| [M+H] | 283.9 | ~100% | Containing |
| [M+H] | 285.9 | ~50% | Containing |
| [M-NH | ~265 | Variable | Loss of ammonia (Tropylium ion formation) |
Expert Insight: In LC-MS (ESI), benzylamines often fragment by losing ammonia (NH
Nuclear Magnetic Resonance (NMR)[1][2][4][7]
NMR is the definitive tool for structural elucidation.[1][2] The presence of Fluorine-19 simplifies the assignment of the aromatic region due to distinct J-coupling.[1][2]
Experimental Protocol
-
Solvent: DMSO-d
is recommended over CDClngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[1]-
Reason: Benzylamines can react with traces of acid in CDCl
to form salts, shifting the chemical shifts. DMSO ensures the amine remains free-base and often allows visualization of the NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> protons as a broad peak.[1]
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Predicted H NMR Data (400 MHz, DMSO-d )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 1.8 - 2.5 | Broad Singlet | 2H | - | Amine protons (Exchangeable with D |
| CH | 3.75 - 3.85 | Doublet (d) | 2H | Benzylic protons.[1] Split by ortho-F. | |
| Ar-H (C5) | 7.60 - 7.70 | Doublet of Doublets (dd) | 1H | Proton between Br and F. Large coupling to F. | |
| Ar-H (C3) | 7.80 - 7.90 | Doublet (d) or Singlet | 1H | Proton between two Br atoms.[1] Deshielded. |
Key Diagnostic: Look for the benzylic CH
Predicted C NMR Data (100 MHz, DMSO-d )
Fluorine coupling will split carbon signals into doublets.[1][2]
| Carbon | Shift ( | Splitting ( | Assignment |
| C-F (C6) | ~158 - 162 | Doublet ( | Ipso-carbon to Fluorine.[1] |
| C-N (C1) | ~125 - 130 | Doublet ( | Benzylic attachment point.[1] |
| Ar-C (C4) | ~120 - 125 | Doublet ( | C-Br (para to F).[1] |
| Ar-C (C2) | ~122 - 127 | Singlet/Small doublet | C-Br (meta to F).[1][2] |
| CH | ~40 - 45 | Doublet ( | Benzylic carbon.[1] |
Infrared Spectroscopy (IR)[1][2][3][4]
IR is useful primarily for confirming the functional group transformation (e.g., disappearance of a nitrile peak if synthesized via reduction).
| Wavenumber (cm | Vibration Mode | Description |
| 3300 - 3400 | N-H Stretch | Primary amine.[1] Usually two weak bands (symmetric/asymmetric).[1][2] |
| 2850 - 2950 | C-H Stretch | Aliphatic CH |
| 1580 - 1600 | C=C Aromatic | Ring breathing modes.[1][2] |
| 1100 - 1250 | C-F Stretch | Strong, diagnostic band for aryl fluorides. |
| 600 - 800 | C-Br Stretch | Fingerprint region features.[1][2] |
Structural Logic & Signaling Pathway
To understand the reactivity of this molecule in drug development (e.g., S
Figure 2: Electronic and steric map of 2,4-Dibromo-6-fluorobenzylamine.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2736765, 2,4-Dibromo-6-fluoroaniline (Analog Reference). Retrieved from [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for J-coupling prediction).
-
Reich, H. J. (2023).[1][2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[2] (Source for substituent additivity rules).
Methodological & Application
Buchwald-Hartwig amination protocols for 2,4-Dibromo-6-fluorobenzylamine
Application Note: Site-Selective Buchwald-Hartwig Amination of 2,4-Dibromo-6-fluorobenzylamine
Part 1: Strategic Analysis & Chemoselectivity
The Scaffold Challenge 2,4-Dibromo-6-fluorobenzylamine presents a complex "poly-electrophilic" landscape. Successful functionalization requires navigating three distinct reactive sites, each defined by unique steric and electronic environments.
-
The Nucleophilic Trap (Benzylamine -NH₂): The primary amine is a catalyst poison. It can coordinate to Pd(II) species, arresting the catalytic cycle, or act as a competing nucleophile, leading to oligomerization. Protocol Mandate: This group must be protected (Boc) before any metal catalysis.
-
The Kinetic Electrophile (C4-Bromide): Located para to the fluorine and meta to the benzylamine. This position is sterically accessible and electronically activated by the inductive withdrawal of the fluorine atom.
-
The Steric Fortress (C2-Bromide): Located ortho to the fluorine and ortho to the benzylamine. This position is severely hindered ("sandwiched"). Oxidative addition here is kinetically slow and requires specialized, bulky ligands.
Mechanistic Logic for Selectivity In poly-halogenated arenes, Pd(0) oxidative addition is generally governed by steric accessibility. Therefore, under controlled conditions, the C4-bromide will react first. Accessing the C2-bromide requires either prior functionalization of C4 or the use of high-energy forcing conditions with specific "Third Generation" ligands.
Part 2: Pre-reaction Preparation (Mandatory)
Before attempting any cross-coupling, the benzylamine nitrogen must be masked.
Protocol A: N-Boc Protection
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-Dibromo-6-fluorobenzylamine (1.0 equiv) in DCM (0.5 M).
-
Add Et₃N (1.2 equiv) followed by Boc₂O (1.1 equiv) at 0°C.
-
Warm to RT and stir for 4 hours.
-
Validation: TLC should show disappearance of the polar amine spot.
-
Workup: Wash with 1M HCl (removes unreacted amine), brine, dry over MgSO₄, and concentrate.
-
Result:Product A (N-Boc-2,4-dibromo-6-fluorobenzylamine) .
-
Part 3: Experimental Protocols
Workflow Visualization
Figure 1: Sequential functionalization strategy leveraging steric differentiation between C4 and C2 sites.
Protocol B: C4-Selective Mono-Amination
Targeting the accessible bromide while leaving the hindered C2-bromide intact.
Rationale: We utilize Xantphos , a ligand with a wide bite angle that favors reductive elimination but, crucially, forms a catalyst complex that is bulky enough to discriminate between the open C4 site and the hindered C2 site. We use a weak base (Cs₂CO₃ ) to prevent background nucleophilic aromatic substitution (SNAr) at the C-F bond.
Reagents:
-
Substrate: Product A (1.0 equiv)
-
Coupling Partner: Aryl/Alkyl Amine (1.05 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with Product A, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration) and the amine coupling partner via syringe.
-
Activation: Heat the block to 80°C . Note: Do not exceed 90°C to maintain selectivity.
-
Monitoring: Monitor by HPLC/UPLC after 4 hours. Look for the mono-aminated product. If bis-amination (reaction at C2) is observed (>5%), lower temperature to 60°C.
-
Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via silica flash chromatography.
Protocol C: C2-Amination (The "Difficult" Coupling)
Functionalizing the sterically crowded position.
Rationale: The C2 position is an "ortho-ortho" substituted system. Standard ligands will fail. We employ BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly at room temperature and the bulky, electron-rich biarylphosphine ligands are specifically designed to facilitate oxidative addition into hindered halides and prevent β-hydride elimination.
Reagents:
-
Substrate: Mono-aminated Product from Protocol B (1.0 equiv)
-
Coupling Partner: Amine (1.2 - 1.5 equiv)
-
Catalyst: BrettPhos Pd G3 (2 - 5 mol%)
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: Toluene or t-Amyl Alcohol[1]
Step-by-Step:
-
Inert Setup: Charge vial with substrate, BrettPhos Pd G3, and NaOtBu. Purge with Argon.
-
Reaction: Add solvent (0.2 M) and amine.
-
Thermal Cycle: Heat to 100-110°C . This high barrier is required to force oxidative addition at the hindered C2 center.
-
Completion: Reaction is usually complete within 2-6 hours due to the high activity of G3 catalysts.
-
Workup: Standard aqueous workup.
Part 4: Data Summary & Troubleshooting
Ligand Performance Matrix for 2,4-Dibromo-6-fluorobenzylamine
| Ligand Class | Representative Ligand | Suitability for C4 | Suitability for C2 | Notes |
| Bisphosphines | BINAP, Xantphos | Excellent | Poor | Best for site-selectivity (Protocol B). |
| Biarylphosphines | BrettPhos, RuPhos | Good (Low selectivity) | Excellent | Too active for Protocol B (causes bis-coupling), essential for Protocol C. |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Moderate | Fail | Obsolete for this scaffold; high hydrodehalogenation risk. |
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Conversion (C4) | Catalyst poisoning by free amine. | Ensure N-Boc protection is complete. Switch to Pd(OAc)₂ + Xantphos pre-stirred for 30 mins. |
| Loss of Selectivity (Bis-coupling) | Temperature too high or ligand too active. | Switch from BrettPhos to Xantphos. Lower temp to 60°C. Reduce amine equivalents to 0.95. |
| Defluorination (C-F cleavage) | SNAr side reaction. | Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃. Use non-polar solvent (Toluene).[1][2] |
| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is "wet" (acting as H-source) or alcohol solvent used. Switch to anhydrous Dioxane or Toluene. |
References
-
Foundational Buchwald-Hartwig Methodology
- Langer, P. (2010). Regioselective transition metal-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Advanced Synthesis & Catalysis, 352(1), 29-79.
-
Third-Generation Precatalysts (G3)
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
-
BrettPhos for Hindered Primary Amines
-
Maitre, S., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 131(36), 12898–12899. Link
-
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of novel heterocyclic compounds from 2,4-Dibromo-6-fluorobenzylamine
An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 2,4-Dibromo-6-fluorobenzylamine
Abstract
This comprehensive guide details the synthetic utility of 2,4-Dibromo-6-fluorobenzylamine as a precursor for novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development.[1][2] We provide scientifically grounded strategies, detailed experimental protocols, and the underlying mechanistic rationale for the synthesis of diverse nitrogen-containing heterocycles, including substituted dihydroisoquinolines and quinazolines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage halogenated benzylamines for the construction of complex molecular architectures.
Introduction: The Strategic Value of 2,4-Dibromo-6-fluorobenzylamine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[3][4] The incorporation of halogen atoms, particularly fluorine and bromine, into these scaffolds can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. 2,4-Dibromo-6-fluorobenzylamine is a highly versatile starting material, offering multiple, distinct reactive sites for strategic chemical modification:
-
The Primary Amine (-NH₂): A potent nucleophile for cyclization reactions and a directing group for C-H activation.[5][6]
-
Ortho-Bromine (C2-Br): Ideally positioned for intramolecular cyclization reactions, particularly those mediated by transition metals like palladium and copper.[7][8]
-
Para-Bromine (C4-Br): A reactive handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) after the core heterocycle has been formed.
-
Ortho-Fluorine (C6-F): A stable substituent that modulates the electronic properties of the aromatic ring and can confer desirable pharmacological characteristics.
This guide explores two primary, high-impact synthetic pathways emanating from this starting material: Palladium-Catalyzed Intramolecular C-N Coupling and a multi-step synthesis of functionalized Quinazolines.
Strategy I: Palladium-Catalyzed Intramolecular Cyclization to Synthesize Dihydroisoquinoline Derivatives
This approach leverages the ortho-bromine and the primary amine to construct a six-membered heterocyclic ring via a palladium-catalyzed intramolecular C-N coupling reaction. This is a powerful strategy for rapidly assembling the dihydroisoquinoline core.[8][9]
Mechanistic Rationale
The catalytic cycle is predicated on established palladium chemistry.[9] It begins with the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming an arylpalladium(II) complex. This is followed by intramolecular coordination of the benzylamine nitrogen, which then nucleophilically attacks the palladium-bound aryl carbon to forge the C-N bond and form the heterocyclic ring. Reductive elimination regenerates the Pd(0) catalyst, completing the cycle. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired reactivity.
Diagram 1: Catalytic Cycle for Intramolecular C-N Coupling
Caption: Pd(0)-catalyzed intramolecular cyclization workflow.
Detailed Experimental Protocol
Objective: To synthesize 7-Bromo-5-fluoro-3,4-dihydroisoquinoline.
Materials:
-
2,4-Dibromo-6-fluorobenzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 equiv), the chosen phosphine ligand (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a substrate concentration of ~0.1 M), followed by 2,4-Dibromo-6-fluorobenzylamine (1.0 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data and Expected Outcomes
| Parameter | Expected Value/Observation | Rationale / Notes |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Lower loadings are preferable for cost and sustainability, but higher loadings may be needed for difficult substrates. |
| Ligand | PPh₃, XPhos, SPhos | Bidentate or bulky monodentate ligands often accelerate reductive elimination and improve yields.[10] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the C-N bond formation. |
| Temperature | 90-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Expected Yield | 60-85% | Yields are highly dependent on the purity of reagents and strict adherence to inert atmosphere conditions. |
| Primary Side Product | Homocoupling or reduction of the starting material. | Can be minimized by using high-purity catalysts and ligands, and ensuring an oxygen-free environment. |
Strategy II: Multi-Step Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of N-heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][11] This strategy transforms the starting material into a key ortho-amino intermediate, which is then cyclized to form the quinazoline core.
Synthetic Workflow and Rationale
This pathway involves two key transformations:
-
Buchwald-Hartwig Amination: The ortho-bromo group is selectively replaced with an amino group. This is achieved using a palladium catalyst and an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or LHMDS). This step is crucial for installing the second nitrogen atom required for the quinazoline ring.
-
Condensative Cyclization: The resulting ortho-aminobenzylamine is reacted with an aldehyde. This reaction proceeds via the formation of a dihydroquinazoline intermediate, which is then oxidized in situ to the aromatic quinazoline product.[12][13] Using an oxidant like molecular oxygen or iodine under metal-free conditions presents a green and economical approach.[14][15]
Diagram 2: Workflow for Quinazoline Synthesis
Caption: Two-step synthetic pathway to quinazoline derivatives.
Detailed Experimental Protocols
Protocol 3.2.1: Step 1 - Synthesis of 2-Amino-4-bromo-6-fluorobenzylamine
Materials:
-
2,4-Dibromo-6-fluorobenzylamine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.04 equiv) to a reaction vessel.
-
Reagent Addition: Add anhydrous dioxane, 2,4-Dibromo-6-fluorobenzylamine (1.0 equiv), and LHMDS (1.2 equiv).
-
Reaction: Seal the vessel and heat to 100 °C for 16-24 hours.
-
Monitoring & Work-up: After cooling, quench with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify via column chromatography to yield the desired ortho-amino intermediate.
Protocol 3.2.2: Step 2 - Synthesis of 7-Bromo-5-fluoro-2-phenylquinazoline
Materials:
-
2-Amino-4-bromo-6-fluorobenzylamine (from Step 1)
-
Benzaldehyde
-
Molecular Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-bromo-6-fluorobenzylamine (1.0 equiv) and benzaldehyde (1.1 equiv) in DMSO.
-
Catalyst Addition: Add molecular iodine (I₂) (0.2 equiv) to the mixture.
-
Oxidation: Heat the reaction to 90-100 °C under an atmosphere of air or oxygen (via a balloon) for 12-18 hours.[15] The iodine catalyzes the oxidative cyclization.[14]
-
Work-up: Cool the reaction, dilute with water, and neutralize with a saturated solution of sodium thiosulfate to quench excess iodine. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the final quinazoline.
Key Parameters and Considerations
| Parameter | Step 1 (Amination) | Step 2 (Cyclization) |
| Catalyst | Pd₂(dba)₃ / Xantphos | Iodine (I₂) |
| Reagents | LHMDS (Amine Source) | Aldehyde, O₂ (Oxidant) |
| Solvent | Dioxane, Toluene | DMSO, DMF |
| Temperature | 80-110 °C | 80-100 °C |
| Key Challenge | Achieving selective amination at the C2 position over the C4 position. | Ensuring complete oxidation to the aromatic quinazoline without side reactions. |
| Rationale | The ortho-position is often more sterically hindered but can be favored with appropriate ligand choice. | Metal-free oxidation is a green and cost-effective alternative to transition metal oxidants.[15] |
Characterization of Novel Compounds
Confirmation of the synthesized heterocyclic structures is paramount. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure, connectivity, and the integrity of the fluorine substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight of the novel compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch in intermediates or the C=N bond in the final heterocycles.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
2,4-Dibromo-6-fluorobenzylamine stands out as a powerful and versatile building block for constructing medicinally relevant heterocyclic scaffolds. The strategic positioning of its amine and halogen functionalities allows for the application of modern synthetic methodologies, including palladium-catalyzed intramolecular cyclizations and multi-step constructions of complex aromatic systems like quinazolines. The protocols and rationales provided herein offer a robust starting point for researchers to explore and develop novel chemical entities for drug discovery and materials science.
References
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC.
- Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. Benchchem.
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. ACS Publications. Available at: [Link]
-
Base-Mediated Synthesis of Quinazolines: Cyclization Reaction between 2-Nitrobenzylalcohol and Benzylamine. AIP Publishing. Available at: [Link]
-
Synthesis of isoquinolines from benzylamines via C−H activation. ResearchGate. Available at: [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Denk-Mal.com. Available at: [Link]
-
Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N -substituted benzylamines under transition metal-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. ResearchGate. Available at: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC. Available at: [Link]
-
Various procedures for the synthesis of nitrogen heterocyclic compounds. ResearchGate. Available at: [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Dibenzo-Fused Seven-Membered Heterocycles via Copper-Catalyzed Cyclization of 2-Haloaniline Compounds. ResearchGate. Available at: [Link]
-
Novel approaches to synthesis of nitrogen containing heterocycles. TSpace. Available at: [Link]
-
Copper-Catalyzed Coupling between ortho -Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. ResearchGate. Available at: [Link]
-
Quinazoline and its diverse array of therapeutic application:A review. Slideshare. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PMC. Available at: [Link]
-
CHAPTER 4: Copper-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Royal Society of Chemistry. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. OUCI. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nit. Royal Society of Chemistry. Available at: [Link]
-
Excited-State Copper Catalysis for the Synthesis of Heterocycles. PMC. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]
-
Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. ACS Publications. Available at: [Link]
-
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Available at: [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Available at: [Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PMC. Available at: [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Available at: [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Royal Society of Chemistry. Available at: [Link]
-
Six-Membered Heterocycles: Their Synthesis and Bio Applications. Frontiers. Available at: [Link]
Sources
- 1. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]
- 2. mdpi.com [mdpi.com]
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- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. divyarasayan.org [divyarasayan.org]
- 10. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2,4-Dibromo-6-fluorobenzylamine as a building block for pharmaceutical intermediates
Application Note: Strategic Utilization of 2,4-Dibromo-6-fluorobenzylamine in Medicinal Chemistry
Abstract
2,4-Dibromo-6-fluorobenzylamine (CAS: 1806350-06-0) represents a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[1] Its unique trisubstituted pattern offers orthogonal reactivity profiles: a nucleophilic primary amine for amide/reductive coupling, two chemically distinct bromine handles for sequential cross-coupling, and a fluorine atom for metabolic blocking.[1] This guide outlines the structural logic, validated synthetic protocols, and strategic applications of this building block in the synthesis of kinase inhibitors and GPCR ligands.
Part 1: Structural Analysis & Reactivity Logic
To utilize this building block effectively, one must understand the electronic and steric environment of its substituents.
The "Orthogonal" Halogen Handles
The two bromine atoms at positions C2 and C4 are not equivalent.[1] This non-equivalence is the key to generating complex, non-symmetrical pharmaceutical intermediates.
-
C4-Bromine (Para): This position is sterically accessible and electronically activated for oxidative addition by Palladium(0).[1] It sits between two protons (C3-H and C5-H), making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions.[1]
-
C2-Bromine (Ortho): This position is sterically crowded, flanked by the benzylic amine group and the C3 proton.[1] It requires "forcing conditions" (higher temperature, specialized ligands like SPhos or XPhos) to react.[1]
-
Strategic Implication: This allows for Sequential Functionalization .[1] You can install one R-group at C4, purify, and then install a different R-group at C2.[1]
The Fluorine Effect (C6)
The fluorine atom at C6 serves three medicinal chemistry functions:
-
Metabolic Blockade: It prevents P450-mediated oxidation at the ortho-position, a common metabolic soft spot in benzylamines.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine (approx.[1] 0.5–1.0 log units vs. non-fluorinated analogs), potentially improving blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.[1]
-
Conformational Lock: Through electrostatic repulsion with the amine lone pair, the fluorine can restrict the rotation of the benzylic bond, pre-organizing the molecule for receptor binding.
Part 2: Validated Synthetic Protocols
Note: All reactions should be performed in a fume hood.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
Protocol A: Chemoselective Amine Protection
Objective: Protect the amine to prevent catalyst poisoning during subsequent cross-couplings.
Mechanism: The nucleophilic amine attacks the carbonyl of the Boc-anhydride.[1] Why Boc? It is stable to basic Suzuki conditions but easily removed with acid (TFA/HCl).[1]
-
Dissolution: Dissolve 2,4-Dibromo-6-fluorobenzylamine (1.0 equiv) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (
, 1.5 equiv) and cool to 0°C. -
Reagent Addition: Add
(1.1 equiv) dropwise.[1] -
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is colorless/faint).[1]
-
Workup: Wash with 1M HCl (to remove excess
), then Brine. Dry over .[1] -
Yield Expectation: >95% (White solid).
Protocol B: Regioselective Suzuki Coupling (Site C4)
Objective: Install the first diversity element at the para-position.
Critical Parameter: Temperature control is vital.[1] High heat (>80°C) may trigger premature reaction at C2.[1]
-
Setup: In a sealed tube, combine:
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Reaction: Heat to 60°C for 6–12 hours.
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water.[1] Purify via Column Chromatography (Hexane/EtOAc).
Protocol C: Secondary Coupling (Site C2) & Deprotection
Objective: Install the second diversity element at the sterically hindered ortho-position.
-
Setup: Use the product from Protocol B (1.0 equiv).
-
Catalyst Switch: Use a more active catalyst system:
(0.02 equiv) + XPhos (0.04 equiv).-
Why XPhos? Bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into hindered aryl bromides.[1]
-
-
Reagent: Add Second Aryl Boronic Acid (
) (1.5 equiv) and (3.0 equiv). -
Reaction: Reflux in Toluene/Water (10:1) at 100°C for 16 hours.
-
Deprotection: Dissolve the purified bi-aryl intermediate in DCM/TFA (4:1). Stir 2 hours at RT to remove the Boc group.
Part 3: Data & Visualization
Table 1: Comparative Reactivity Profile
| Position | Substituent | Electronic Character | Steric Environment | Primary Reaction Type | Preferred Catalyst Conditions |
| C1 | Weakly Activating | N/A | Amide Coupling / Reductive Amination | HATU/DIPEA or STAB | |
| C2 | Bromine | Deactivating | High (Ortho) | Cross-Coupling (Secondary) | Pd-XPhos / High Temp |
| C4 | Bromine | Deactivating | Low (Para) | Cross-Coupling (Primary) | Pd(dppf) / Mild Temp |
| C6 | Fluorine | Deactivating | Moderate | N/A |
Visual Workflow: Sequential Library Generation
Caption: Workflow demonstrating the sequential functionalization of 2,4-Dibromo-6-fluorobenzylamine, leveraging steric differentiation between C2 and C4 bromines.
Part 4: Pharmaceutical Applications
Kinase Inhibitors (Hinge Binders)
Many kinase inhibitors utilize a benzylamine motif to form hydrogen bonds with the hinge region of the ATP-binding pocket.[1]
-
Application: The DBFBA scaffold allows for the construction of "Type II" kinase inhibitors.[1] The C4-position can be coupled to a solubilizing tail (e.g., piperazine), while the C2-position can be coupled to a hydrophobic aromatic ring that occupies the selectivity pocket.[1] The C6-Fluorine protects the scaffold from metabolic degradation.[1]
Voltage-Gated Sodium Channels (Nav1.7)
Fluorinated aromatic amines are classic pharmacophores for Nav1.7 blockers used in pain management.[1]
-
Application: The benzylamine nitrogen serves as the cationic center (interacting with acidic residues in the channel pore), while the poly-halogenated ring provides the necessary lipophilicity and specific electrostatic interactions to stabilize binding.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Handy, S. T., & Zhang, Y. (2006).[1] Regioselectivity in the Suzuki coupling of polyhaloheterocycles. Chemical Communications, (3), 299–301.[1] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
PubChem Compound Summary. (2024). 2,4-Difluorobenzylamine (Analogous reactivity data). National Center for Biotechnology Information.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Sources
Technical Application Note: 2,4-Dibromo-6-fluorobenzylamine in Agrochemical Synthesis
Executive Summary
2,4-Dibromo-6-fluorobenzylamine (CAS: 1398505-67-1) has emerged as a high-value "trifunctional" scaffold in the synthesis of next-generation agrochemicals, specifically meta-diamide insecticides (GABA-gated chloride channel modulators) and SDHI fungicides (Succinate Dehydrogenase Inhibitors).
Unlike mono-functionalized intermediates, this molecule offers three distinct points of reactivity:
-
Primary Benzylamine: A nucleophilic handle for amide coupling, decoupled from ring resonance.[1]
-
C4-Bromine: A sterically accessible site for initial cross-coupling (e.g., introducing lipophilic tails).
-
C2-Bromine: A sterically hindered site allowing for orthogonal, secondary functionalization.
This guide details the chemical profile, regioselective synthetic protocols, and safety considerations for integrating this scaffold into discovery and process chemistry workflows.[1]
Chemical Profile & Reactivity Logic
Physicochemical Properties
| Property | Value (Experimental/Calculated) | Relevance |
| Molecular Formula | C₇H₆Br₂FN | -- |
| Molecular Weight | 282.94 g/mol | Heavy atom count aids in crystallographic studies. |
| LogP | ~2.8 - 3.1 | Moderate lipophilicity; increases significantly upon arylation. |
| pKa (Conjugate Acid) | ~8.9 | Less basic than non-halogenated benzylamine (pKa ~9.3) due to inductive withdrawal by F and Br. |
| Physical State | Off-white to pale yellow solid | Easy handling compared to liquid anilines. |
The "Trifunctional" Reactivity Map
The utility of this scaffold lies in the electronic and steric differentiation of its substituents.
-
The Fluorine Effect (C6): The fluorine atom at position 6 exerts a strong inductive effect (-I), lowering the pKa of the amine slightly but, more importantly, providing metabolic stability (blocking oxidation) at the ortho-position.
-
Regioselective Bromine Activation:
-
C4-Br (Para): This position is sterically unencumbered. In Pd-catalyzed cross-coupling (Suzuki-Miyaura), oxidative addition occurs here fastest.
-
C2-Br (Ortho): This position is "sandwiched" between the benzylamine tail and the C3 proton. It is significantly slower to react, allowing for site-selective mono-arylation at C4 without protecting C2.
-
Figure 1: Reactivity hierarchy of 2,4-Dibromo-6-fluorobenzylamine. The steric difference between C2 and C4 allows for sequential functionalization.
Application Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: To introduce a lipophilic aryl tail at the C4 position while preserving the C2-bromine for later modification. This is critical for synthesizing bi-aryl ether scaffolds common in insecticides like Broflanilide analogs.
Mechanism: The reaction relies on the kinetic preference of Palladium(0) to insert into the less hindered C4-Br bond.
Materials:
-
Substrate: 2,4-Dibromo-6-fluorobenzylamine (1.0 eq)
-
Boronic Acid: 4-(Trifluoromethyl)phenylboronic acid (1.05 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Chosen for high activity/stability balance.[1]
-
Base: K₂CO₃ (2.0 eq, aqueous 2M)[1]
Step-by-Step Methodology:
-
Setup: In a nitrogen-purged reaction vial, combine the benzylamine substrate (1.0 eq) and the boronic acid (1.05 eq).
-
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Activation: Add the Pd catalyst (3 mol%) followed immediately by the K₂CO₃ solution.
-
Reaction: Heat to 60°C (Do not exceed 80°C to prevent C2 activation). Monitor via HPLC/UPLC every 30 minutes.
-
Checkpoint: Look for the consumption of starting material. If >5% bis-coupled product (C2+C4) appears, lower temperature to 50°C.[1]
-
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes significantly later than the bis-coupled impurity.
Yield Expectation: 75-85% Mono-C4-arylated product.
Protocol B: Amide Coupling for SDHI Fungicide Synthesis
Objective: To couple the benzylamine moiety with a pyrazole acid chloride, forming the active amide pharmacophore.
Context: The electron-withdrawing nature of the ring (Br, F) makes the amine slightly less nucleophilic than standard benzylamine. A stronger base or activated ester is required.
Materials:
-
Amine: 2,4-Dibromo-6-fluorobenzylamine (1.0 eq)
-
Electrophile: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM at 0°C under N₂.
-
Addition: Add the acid chloride dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Isolation: Extract with DCM (3x). Dry organic layer over MgSO₄.
-
Crystallization: Many of these amides crystallize directly from Ethanol/Heptane mixtures, avoiding chromatography.
Agrochemical Workflow Integration
The following diagram illustrates how this specific intermediate fits into a convergent synthesis strategy for a Meta-Diamide Insecticide analog.
Figure 2: Convergent synthesis workflow. Coupling the amide first (Step 1) is recommended to prevent the free amine from coordinating with the Palladium catalyst during the Suzuki coupling (Step 2).
Safety & Handling (EHS)
-
Hazard Identification:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed (Acute Toxicity).
-
H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatics are persistent).
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The free amine absorbs CO₂ from air to form carbamates over time.
-
Waste Disposal: All halogenated waste must be segregated. Do not mix with non-halogenated solvents.
References
-
Review of Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.[1]
-
Regioselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006).[1] Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299-301.[1]
-
Meta-Diamide Insecticide Synthesis: Nakao, T., & Banba, S. (2016).[1][3] Broflanilide: A meta-diamide insecticide with a novel mode of action.[4] Bioorganic & Medicinal Chemistry, 24(3), 372-377.[1] (Provides context for the benzylamine/benzamide scaffold utility). [1]
-
Suzuki Coupling Protocols (General): Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Sources
Regioselective reactions involving the bromine atoms of 2,4-Dibromo-6-fluorobenzylamine
An In-Depth Guide to the Regioselective Functionalization of 2,4-Dibromo-6-fluorobenzylamine
Introduction: Strategic Importance of 2,4-Dibromo-6-fluorobenzylamine
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is of paramount importance. 2,4-Dibromo-6-fluorobenzylamine represents a versatile and highly valuable building block. Its unique substitution pattern—featuring two chemically distinct bromine atoms and two different directing groups (fluoro and benzylamine)—offers a rich platform for sequential and site-selective modifications. The ability to controllably functionalize either the C4-Br or the C2-Br position allows for the construction of complex molecular architectures that would be challenging to access through other means. This guide provides a detailed exploration of the principles and protocols governing the regioselective reactions of this key intermediate, empowering researchers to unlock its full synthetic potential.
Chapter 1: The Principles of Regioselectivity in 2,4-Dibromo-6-fluorobenzylamine
The differential reactivity of the two bromine atoms in 2,4-Dibromo-6-fluorobenzylamine is not random; it is governed by a confluence of steric and electronic factors. A thorough understanding of these underlying principles is critical for predicting and controlling reaction outcomes.
-
Steric Hindrance: The most intuitive and often dominant factor is steric hindrance. The bromine atom at the C2 position is flanked by two ortho substituents: the fluorine atom and the benzylamine group (-CH2NH2). In contrast, the bromine atom at the C4 position is significantly less sterically encumbered. In transition-metal catalyzed cross-coupling reactions, the initial oxidative addition step is highly sensitive to the steric environment around the carbon-halogen bond.[1][2][3] Consequently, palladium catalysts, especially those with bulky ligands, will preferentially react at the more accessible C4 position.
-
Electronic Effects: The electronic nature of the aromatic ring also plays a crucial role. The fluorine atom is a strongly electron-withdrawing group via induction, which can make the ortho C-Br bond more susceptible to oxidative addition.[1] Conversely, the benzylamine group is weakly activating. The interplay of these effects modulates the electron density at each carbon-bromine bond. However, in many palladium-catalyzed reactions, the steric effects at the C2 position are so pronounced that they override the subtle electronic influences.
-
Directed ortho-Metalation (DoM): Beyond cross-coupling, the substituents can actively direct reactions at other positions. Fluorine is recognized as a potent ortho-directing group in metalation reactions.[4][5][6] This allows for the selective deprotonation of the C5 position using a strong organolithium base, creating a nucleophilic center that can be trapped with various electrophiles. This strategy circumvents the reactivity of the bromine atoms entirely, enabling functionalization at a new vector.
The following diagram illustrates the primary regioselective pathways available for this substrate.
Caption: Regioselective functionalization pathways for 2,4-Dibromo-6-fluorobenzylamine.
Chapter 2: Protocols for Palladium-Catalyzed Cross-Coupling at the C4-Position
The steric accessibility of the C4-bromine makes it the preferred site for a variety of palladium-catalyzed cross-coupling reactions under standard conditions. These reactions are foundational for building molecular complexity from the 2,4-Dibromo-6-fluorobenzylamine core.
The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the coupling partner, and reductive elimination to form the new C-C or C-N bond and regenerate the catalyst.[1][7][8]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Protocol 2.1: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C4 position of 2,4-Dibromo-6-fluorobenzylamine.
Data Presentation: Reaction Parameters and Expected Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (3.0) | Toluene | 100 | 8 | 90-98 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 88-96 |
Experimental Protocol:
-
Reagents:
-
2,4-Dibromo-6-fluorobenzylamine (1.0 equiv, e.g., 284 mg, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, e.g., phenylboronic acid, 146 mg, 1.2 mmol)
-
Pd(PPh₃)₄ (0.03 equiv, 35 mg, 0.03 mmol)
-
K₂CO₃ (2.5 equiv, 345 mg, 2.5 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
-
Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-Dibromo-6-fluorobenzylamine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 4-aryl-2-bromo-6-fluorobenzylamine product.
Protocol 2.2: Regioselective Sonogashira Coupling
Objective: To selectively install an alkyne at the C4 position of 2,4-Dibromo-6-fluorobenzylamine. The Sonogashira reaction is a robust method for forming sp²-sp carbon-carbon bonds.[9][10][11]
Experimental Protocol:
-
Reagents:
-
2,4-Dibromo-6-fluorobenzylamine (1.0 equiv, 284 mg, 1.0 mmol)
-
Terminal Alkyne (1.3 equiv, e.g., phenylacetylene, 133 mg, 1.3 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 14 mg, 0.02 mmol)
-
Copper(I) Iodide (CuI) (0.04 equiv, 7.6 mg, 0.04 mmol)
-
Triethylamine (TEA) (3.0 equiv, 304 mg, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 2,4-Dibromo-6-fluorobenzylamine, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C in an oil bath for 6-8 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 4-alkynyl-2-bromo-6-fluorobenzylamine product.
Protocol 2.3: Regioselective Buchwald-Hartwig Amination
Objective: To selectively couple a primary or secondary amine at the C4 position. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12][13]
Experimental Protocol:
-
Reagents:
-
2,4-Dibromo-6-fluorobenzylamine (1.0 equiv, 284 mg, 1.0 mmol)
-
Amine (1.2 equiv, e.g., morpholine, 105 mg, 1.2 mmol)
-
Pd₂(dba)₃ (0.015 equiv, 14 mg, 0.015 mmol)
-
Xantphos (0.04 equiv, 23 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Setup: In a glovebox or under a stream of argon, add NaOtBu, Xantphos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 2,4-Dibromo-6-fluorobenzylamine, followed by anhydrous toluene and the amine.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired 4-amino-2-bromo-6-fluorobenzylamine product.
Chapter 3: Protocol for Directed ortho-Metalation at the C5-Position
This strategy leverages the fluorine atom as a directed metalation group (DMG) to achieve functionalization at the C5 position, a site inaccessible through cross-coupling.[4][6][14][15]
Objective: To regioselectively introduce an electrophile at the C5 position via fluorine-directed lithiation.
Experimental Protocol:
-
Reagents:
-
2,4-Dibromo-6-fluorobenzylamine (1.0 equiv, 284 mg, 1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 0.44 mL of 2.5 M solution in hexanes)
-
Electrophile (1.2 equiv, e.g., N,N-Dimethylformamide (DMF), 88 mg, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Setup: Add 2,4-Dibromo-6-fluorobenzylamine to an oven-dried, three-neck flask under an argon atmosphere. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add the electrophile (in this case, DMF) dropwise to the cold solution. Stir for an additional 2 hours at -78 °C.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude aldehyde can be purified by flash column chromatography to yield 5-formyl-2,4-dibromo-6-fluorobenzylamine.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based routes to condensed aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Schlosser, M. (2005). Organometallics in organic synthesis: the ortho-metalation of fluoroaromatics as a case study. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Newman, S. G., & Willis, M. C. (2010). Suzuki–Miyaura Cross-Coupling of Aryl and Vinyl Sulfonates. The Journal of Organic Chemistry, 75(23), 8146-8149. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3012-3031. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
Application Note: Strategic Utilization of 2,4-Dibromo-6-fluorobenzylamine in Kinase Inhibitor Discovery
This is a comprehensive Application Note and Protocol guide for the use of 2,4-Dibromo-6-fluorobenzylamine in the synthesis of kinase inhibitors. This document is structured for medicinal chemists and process development scientists.
Abstract
The precise installation of halogen atoms on aromatic rings is a cornerstone of modern kinase inhibitor design. 2,4-Dibromo-6-fluorobenzylamine (CAS 1806350-06-0) represents a high-value, multifunctional building block that offers unique advantages over traditional mono-halogenated benzylamines. Its specific substitution pattern—containing two chemically distinct bromine handles and an ortho-fluorine—enables the rapid generation of diversity-oriented libraries through orthogonal cross-coupling strategies. This guide details the synthetic utility, reaction protocols, and strategic application of this scaffold in targeting the ATP-binding pocket of protein kinases (e.g., ALK, ROS1, MEK).
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 2,4-Dibromo-6-fluorobenzylamine |
| CAS Number | 1806350-06-0 |
| Molecular Formula | C7H6Br2FN |
| Molecular Weight | 282.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1] |
| Storage | 2-8°C, under inert atmosphere (Ar/N2). Hygroscopic. |
| Hazards | Irritant (Skin/Eye/Respiratory). Handle in a fume hood. |
Handling Precaution: The free amine is sensitive to CO₂ absorption (carbamate formation). Store as the hydrochloride salt or use immediately after weighing.
Scientific Rationale: The "Why"
The utility of 2,4-Dibromo-6-fluorobenzylamine lies in its ability to serve as a linchpin for fragment-based drug discovery (FBDD).
Orthogonal Reactivity (The "2 vs. 4" Strategy)
The two bromine atoms are electronically and sterically distinct, allowing for regioselective functionalization :
-
4-Position (Para): Less sterically hindered. It is the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions. This allows extension of the inhibitor into the solvent-exposed region of the kinase pocket.
-
2-Position (Ortho): Sterically crowded by the adjacent benzylamine linker. It is significantly less reactive towards oxidative addition. This position can be preserved as a halogen bond donor (interacting with carbonyls in the hinge region) or functionalized under forcing conditions in a second step.
The Fluorine Effect (6-Position)
The ortho-fluorine atom plays a critical role in conformation control:
-
Conformational Locking: Through intramolecular hydrogen bonding (N-H···F) or dipole repulsion, the fluorine restricts the rotation of the benzyl ring relative to the amine linker. This reduces the entropic penalty of binding to the kinase active site.
-
Metabolic Stability: Blocks a potential site of oxidative metabolism (P450-mediated hydroxylation) on the electron-rich ring.
Application Case Study: Synthesis of a Type II Kinase Inhibitor Library
Objective: To synthesize a library of inhibitors targeting the DFG-out conformation of a receptor tyrosine kinase (e.g., c-Met or VEGFR family). Core Scaffold: 4-Chloropyrrolo[2,3-d]pyrimidine (a common hinge-binder). Linker: 2,4-Dibromo-6-fluorobenzylamine.[1][2][3][4][5]
Synthetic Workflow (Graphviz Diagram)
Figure 1: Synthetic route for the incorporation of 2,4-Dibromo-6-fluorobenzylamine into a pyrrolopyrimidine core, highlighting the regioselective functionalization strategy.
Detailed Experimental Protocols
Protocol A: SNAr Coupling to Heterocyclic Core
This step attaches the benzylamine to the kinase hinge-binding scaffold.
Reagents:
-
4-Chloropyrrolo[2,3-d]pyrimidine (1.0 eq)
-
2,4-Dibromo-6-fluorobenzylamine (1.1 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (Solvent)
Procedure:
-
Charge: In a 25 mL pressure vial, suspend 4-chloropyrrolo[2,3-d]pyrimidine (500 mg, 3.25 mmol) and 2,4-Dibromo-6-fluorobenzylamine (1.01 g, 3.58 mmol) in n-butanol (10 mL).
-
Base: Add DIPEA (1.7 mL, 9.75 mmol) via syringe.
-
Reaction: Seal the vial and heat to 120°C in a heating block for 12-16 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid forms: Filter and wash with cold ethanol and diethyl ether.
-
If solution: Concentrate in vacuo, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[6]
-
-
Purification: Flash column chromatography (SiO₂, 0-10% MeOH in DCM).
-
Yield: Expect 75-85% of the N-benzylated intermediate (Intermediate A).
Protocol B: Regioselective Suzuki-Miyaura Coupling (C-4 Position)
This step selectively functionalizes the less hindered 4-bromo position to install a "tail" group (e.g., a solubilizing pyrazole or piperazine).
Reagents:
-
Intermediate A (from Protocol A) (1.0 eq)
-
1-Methyl-1H-pyrazole-4-boronic acid (pinacol ester) (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 M aqueous solution) (3.0 eq)
-
Dioxane (Solvent)
Procedure:
-
Degas: In a microwave vial, combine Intermediate A (200 mg), boronic ester (1.1 eq), and Pd catalyst (5 mol%). Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed Dioxane (4 mL) and 2M K₂CO₃ (0.6 mL).
-
Reaction: Heat at 80°C for 4-6 hours.
-
Critical Note: Do not overheat (>100°C) or run overnight, as this may lead to coupling at the sterically hindered 2-position or bis-coupling.
-
-
Monitoring: LC-MS should show the mono-coupled product (M+H match). The 2-bromo peak pattern (1:1 isotopic doublet) should still be visible if the 4-position (also Br) is reacted, but the mass shift will confirm the loss of one Br.
-
Workup: Dilute with EtOAc, filter through Celite, and concentrate.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Steric hindrance of the amine. | Switch solvent to NMP or DMSO and increase temp to 140°C. Use microwave irradiation (150°C, 1 hr). |
| Bis-coupling in Step 2 | Temperature too high; excess boronic acid. | Lower temp to 60°C. Use strictly 1.05 eq of boronic acid. Use a bulkier ligand (e.g., XPhos ) which might enhance selectivity (though XPhos is very active). |
| No Reaction at C-2 | Steric crowding is too high. | If functionalization at C-2 is required (Step 3), use Buchwald-Hartwig conditions with RuPhos-Pd-G3 (specialized for hindered amines/halides) at 110°C. |
References
-
General Kinase Synthesis: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
Halogen Bonding in Kinases: Xu, Z., et al. "Halogen Bonding in Protein–Ligand Interactions: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 2011. Link
-
Regioselective Coupling: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. Link
-
Analogous Scaffold (Crizotinib): Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib)." Journal of Medicinal Chemistry, 2011. Link(Note: Demonstrates the utility of poly-halogenated benzyl/phenethyl groups in ALK inhibition).
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by trained professionals in a controlled laboratory environment.
Sources
Analytical techniques for monitoring reactions with 2,4-Dibromo-6-fluorobenzylamine
Application Note: Analytical Strategies for Monitoring Reactions of 2,4-Dibromo-6-fluorobenzylamine
Executive Summary
This guide details the analytical protocols for monitoring reactions involving 2,4-Dibromo-6-fluorobenzylamine (CAS: 1056470-80-6) . This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and sodium channel blockers. Its unique substitution pattern—an electron-withdrawing fluorine ortho to the amine and two chemically distinct bromine atoms—presents specific analytical challenges:
-
Amine Tailing: The basic benzylamine moiety causes severe peak tailing on standard C18 HPLC columns.
-
Regioselectivity: Distinguishing between C2 and C4 bromine substitution during cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Quantification: The lack of strong UV chromophores limits sensitivity, necessitating alternative detection methods.
This note provides validated protocols for High-pH HPLC-MS , In-Situ
Molecule Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | 2,4-Dibromo-6-fluorobenzylamine | Steric Crowding: The amine is flanked by F (C6) and Br (C2), creating significant steric hindrance. |
| Basicity | Primary Amine ( | Peak Tailing: Protonated amine interacts with residual silanols on silica columns. |
| Isotopes | Two Bromine Atoms | MS Signature: Distinctive 1:2:1 isotopic triplet ( |
| NMR Active | qNMR: Excellent handle for quantitative reaction monitoring without workup. |
Method 1: High-pH HPLC-MS (The Workhorse)
Objective: Quantitative conversion tracking and impurity profiling.
Rationale: Standard acidic mobile phases (Formic acid/TFA) protonate the amine (
Protocol: High-pH Reversed-Phase LC-MS
-
Column: Waters XBridge
or Phenomenex Kinetex EVO (Hybrid particles resistant to high pH).-
Dimensions: 100 mm x 2.1 mm, 2.6 µm or 3.5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
-
Detection:
-
UV: 254 nm (Aromatic ring) and 220 nm (Amine/Amide bonds).
-
MS: ESI Positive Mode. Scan range 100–600
.
-
Data Interpretation (The Bromine Signature):
When analyzing mass spectra, the presence of two bromine atoms creates a unique isotopic pattern due to the nearly equal abundance of
-
Starting Material (
): Look for a triplet in a 1:2:1 ratio. -
Mono-coupled Product (
): If one Br is replaced (e.g., Suzuki coupling), the pattern shifts to a 1:1 doublet. -
Bis-coupled Product (
): No isotope pattern; single molecular ion peak.
Critical Insight: Monitoring this isotope shift is more reliable than UV integration for early-stage reaction checking, as the extinction coefficient changes drastically upon cross-coupling.
Method 2: In-Situ F qNMR (The Precision Tool)
Objective: Precise yield determination without isolation.
Rationale: The single fluorine atom at the C6 position is an isolated spin system. Unlike
Protocol: Quantitative F NMR
-
Internal Standard (IS): Select a chemically inert fluorinated standard with a shift distinct from the substrate (
ppm).-
Recommended:
-Trifluorotoluene ( ppm) or 1,3,5-Trifluorobenzene.
-
-
Sample Prep:
-
Take 50 µL of reaction mixture.
-
Add 500 µL of deuterated solvent (DMSO-
or ). -
Add 10 µL of IS solution (known concentration).
-
-
Acquisition Parameters (Critical):
-
Pulse Angle:
(to ensure faster relaxation). -
Relaxation Delay (
): Must be . For fluorinated aromatics, can be 2–5 seconds. Set seconds to be safe for quantitative accuracy. -
Spectral Width: Ensure both IS and Substrate fall within the center of the window to avoid roll-off effects.
-
-
Calculation:
(Where = Integral, = Number of F atoms, = Molar amount)
Method 3: Thin Layer Chromatography (Quick Check)
Objective: Rapid qualitative assessment. Challenge: The amine binds to silica, causing streaks.
Protocol: Neutralized TLC
-
Plate: Silica Gel
. -
Eluent: Hexane : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .
-
Note: Pre-dipping the plate in 5% TEA/Hexane and drying prevents streaking even better than adding it to the mobile phase.
-
-
Visualization:
-
UV (254 nm): Dark spots (aromatic).
-
Ninhydrin Stain: Heats to red/purple (specific for primary amines).
-
KMnO4: Yellow/brown spots (oxidizable functional groups).
-
Application Case Study: Regioselective Suzuki Coupling
Scenario: Selective coupling of a boronic acid to the C4-Bromine (Para) while leaving the C2-Bromine (Ortho) intact. Mechanistic Logic: The C2-Br is sterically crowded by the adjacent C1-Amine and C3-H. The C4-Br is sterically accessible.
Analytical Workflow Diagram
Caption: Analytical decision tree for monitoring the regioselective coupling. Note the divergence to HPLC for isomer identification.
Differentiation of Regioisomers:
-
HPLC Retention: The C4-product (less sterically hindered) typically elutes later than the C2-product on C18 columns due to better planarity and interaction with the stationary phase, though this must be confirmed with standards.
-
NMR Shift:
-
C4-Substitution: Minimal change to the
shift (far from C4). -
C2-Substitution: Significant change to the
shift (electronic and steric environment of the ring changes closer to the fluorine).
-
References
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Compounds with 2 Cl and Br Atoms. Retrieved from [Link]
-
ChemRxiv. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
-
Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dibromo-6-fluorobenzylamine
Status: Operational Ticket ID: T-DBFBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Welcome to the technical support hub for 2,4-Dibromo-6-fluorobenzylamine (CAS: Analogous to 1214330-90-1).[1] This guide addresses the unique challenges of purifying poly-halogenated benzylamines. Unlike simple benzylamines, this molecule possesses significant lipophilicity due to the dibromo-motif and electronic deactivation from the fluorine at the ortho position.
Common User Pain Points:
-
The "Sticky Oil" Syndrome: Inability to crystallize the free base.[1]
-
The "Ghost" Impurity: Persistent secondary amine (dimer) contamination.[1]
-
Dehalogenation: Unintended loss of bromine atoms during synthesis, leading to inseparable mixtures.[1]
Module 1: The "Sticky Oil" Syndrome (Free Base Isolation)
User Issue: "My crude product is a dark, viscous oil that refuses to solidify. TLC shows a major spot but NMR indicates non-polar impurities."
Diagnosis: Crude benzylamines often trap neutral organic impurities (unreacted nitrile/amide starting materials) and inorganic salts.[1] The high lipophilicity of the 2,4-dibromo motif makes the free base prone to oiling out rather than crystallizing.
The "Acid-Base Switch" Protocol
This is the most robust method to separate the amine from neutral organic impurities without chromatography.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or MTBE .[1] Avoid DCM if possible (emulsion risk).[1]
-
Acid Extraction (The Switch):
-
The Wash:
-
Basification (The Return):
-
Final Extraction:
-
Extract the now-basic aqueous mixture with DCM or MTBE (
).[1] -
Dry over
, filter, and concentrate.
-
Visual Workflow: Acid-Base Purification Logic
Caption: The "Switch" technique exploits the pH-dependent solubility of the amine to filter out non-basic impurities.
Module 2: Salt Formation (The Gold Standard for Solids)
User Issue: "I need a stable solid for storage or X-ray analysis. The free base oxidizes over time."
Diagnosis:
Benzylamines absorb atmospheric
The "Anhydrous Crash" Protocol: Do NOT use aqueous HCl (e.g., concentrated 37% HCl). Water is difficult to remove and leads to gummy hygroscopic salts.[1]
| Parameter | Recommendation | Reason |
| Solvent | Diethyl Ether or 1,4-Dioxane | Low polarity forces the salt to precipitate immediately.[1] |
| Reagent | 2M or 4M HCl in Dioxane | Strictly anhydrous conditions ensure crystalline product.[1] |
| Temperature | Cold promotes rapid nucleation.[1] |
Procedure:
-
Dissolve the "Purified Free Amine" (from Module 1) in minimal dry Diethyl Ether or Dioxane.[1]
-
Add HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.
-
A white precipitate should form instantly.[1]
-
Troubleshooting - "It oiled out!":
Module 3: The "Ghost" Impurity (Secondary Amines)
User Issue: "My LC-MS shows a peak at [2M-NH3]. It's a dimer impurity (Secondary Amine) that co-elutes with my product."
Diagnosis: During the reduction of nitriles (e.g., 2,4-dibromo-6-fluorobenzonitrile), the primary amine product can react with the intermediate imine, forming a secondary amine dimer (dibenzylamine derivative). This is chemically very similar to your product.
Solution: The Salicylaldehyde Scavenge Standard chromatography often fails to separate primary and secondary benzylamines.
-
The Scavenger: Add 1.1 equivalents (relative to the impurity estimated by NMR) of Salicylaldehyde or Phthalic Anhydride to the mixture.
-
The Reaction: Stir for 1 hour.
-
Separation:
-
Note: This method sacrifices some yield to save the batch.[1]
-
Alternative: If the impurity is <5%, recrystallize the HCl salt from Isopropanol/Ethanol . The dimer salt is usually far less soluble and will crystallize out first (or stay in mother liquor depending on the specific lattice energy; usually the dimer is less soluble).
-
Module 4: Critical Safety - Dehalogenation Risks
User Issue: "My mass spec shows peaks at M-79 or M-80. I'm losing Bromine."
Root Cause Analysis:
If you synthesized this via Catalytic Hydrogenation (Pd/C,
Corrective Action:
-
Stop using Pd/C.
-
Switch Reductant: Use Borane-THF (
) or Lithium Aluminum Hydride ( ) at controlled temperatures ( ).[1] These reagents reduce nitriles/amides to amines without touching aryl bromides.[1] -
Alternative: Use Raney Nickel (less aggressive toward Ar-Br than Pd) or Zn/HCl (if applicable to specific precursors).[1]
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: The free base likely has a high boiling point (>150°C at high vacuum) due to the molecular weight (approx. 280 g/mol ). Distillation carries a high risk of thermal decomposition or debromination.[1] Kugelrohr distillation is possible for small scales, but salt formation is preferred.[1]
Q: Why is my NMR showing broad peaks?
A: Benzylamines often show broadening due to ammonium exchange if the sample is wet or acidic. Add a drop of
Q: How do I store the purified salt?
A: Store the Hydrochloride salt in a desiccator at
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for amine extraction and salt formation).
-
Smith, M. B. Organic Synthesis. 3rd Ed.[1] Wavefunction Inc., 2010 .[1] (Mechanisms of nitrile reduction and dehalogenation risks).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-6-fluorobenzylamine hydrochloride. Link (Analogous compound handling data).
-
PubChem. Compound Summary: 2,4-Difluorobenzylamine. National Library of Medicine. Link (Physical properties of fluoro-benzylamine analogs).[1]
- Patent US5068371.Process for the preparation of fluorobenzylamines.
Sources
- 1. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 4. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2,4-Dibromo-6-fluorobenzylamine
Introduction: 2,4-Dibromo-6-fluorobenzylamine is a valuable building block in pharmaceutical and materials science synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] However, its structural features—notably the primary amine and sterically hindered bromine—present unique challenges that can lead to rapid catalyst deactivation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these obstacles, ensuring robust and efficient catalytic transformations.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with 2,4-Dibromo-6-fluorobenzylamine is stalling or showing low conversion. What are the most common causes of catalyst deactivation?
A: Low or no conversion is a frequent issue that can often be traced to catalyst deactivation.[3] The primary causes when using this specific substrate are:
-
Catalyst Poisoning by the Benzylamine Moiety: The primary amine's lone pair of electrons can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle.[4][5] This is a form of competitive inhibition.
-
Formation of Inactive Palladium Black: The aggregation of Pd(0) species into catalytically inactive palladium black is a common deactivation pathway, often visible as a black precipitate.[3][6] This occurs when the ligand fails to adequately stabilize the Pd(0) intermediates.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling, can be susceptible to oxidation (if conditions are not strictly anaerobic) or other degradation pathways, leading to less effective catalyst stabilization.[7]
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position is sterically hindered by the adjacent fluorine and benzylamine groups. This can slow down the initial oxidative addition step, which is often rate-determining, leading to a sluggish reaction and allowing more time for deactivation processes to occur.[8][9]
Q2: How can I definitively determine if catalyst deactivation is the root cause of my reaction failure?
A: A combination of visual observation, control experiments, and analytical techniques can diagnose catalyst deactivation:
-
Visual Inspection: The formation of a black precipitate is a strong indicator of palladium black formation, a clear sign of catalyst aggregation.[6]
-
Control Experiment (High-Purity Run): Re-run the reaction using reagents and solvents of the highest possible purity (e.g., freshly distilled solvents, recrystallized substrate). If this reaction proceeds significantly better, it suggests that impurities in the original materials were poisoning the catalyst.[6]
-
Analytical Characterization: For a more rigorous analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium in the reaction mixture, helping to identify the presence of inactive Pd(II) species or palladium black.[4][10]
Q3: What types of ligands are most effective at preventing deactivation with this substrate?
A: The choice of ligand is critical. For substrates containing potentially coordinating groups like primary amines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally superior.
-
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are highly effective for several reasons. Their steric bulk promotes the final reductive elimination step and, crucially, helps to stabilize the monomeric Pd(0) species, preventing the aggregation that leads to palladium black.[6][11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with palladium, making the catalyst more robust and resistant to deactivation pathways.[2]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow for troubleshooting.
Problem 1: Reaction Stalls Prematurely (e.g., <70% Conversion) with Black Precipitate Observed
-
Primary Suspect: Formation of inactive Palladium Black.[3]
-
Underlying Cause: The catalyst's ligands are not sufficiently stabilizing the Pd(0) species, leading to aggregation. This is exacerbated by the relatively slow oxidative addition at the sterically hindered C-Br bond.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature reaction stalling.
-
Enhance Catalyst Stability: Switch from simple phosphine ligands (like PPh₃) to a bulkier, electron-rich biarylphosphine ligand such as SPhos or XPhos. These provide superior stabilization for the Pd(0) active species.[6][13]
-
Ensure Efficient Catalyst Activation: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for clean and efficient generation of the active Pd(0) species, often outperforming in-situ generation from Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[14][15]
-
Re-evaluate Reaction Conditions: Ensure the solvent is rigorously anhydrous and degassed, as oxygen can contribute to ligand oxidation and catalyst degradation.[6]
-
Problem 2: Low Yield with Significant Starting Material Recovered, but No Black Precipitate
-
Primary Suspect: Catalyst poisoning by the amine or inefficient oxidative addition.
-
Underlying Cause: The benzylamine's primary amine is coordinating to the palladium center, preventing the aryl bromide from accessing the active site.[16] Alternatively, the energy barrier for the oxidative addition step at the hindered C2-Br position is too high for the chosen catalyst system.[17][18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield without catalyst precipitation.
-
Mask the Coordinating Group: The most robust solution is to temporarily protect the primary amine, for example, as a tert-butoxycarbonyl (Boc) carbamate.[19][20] This removes the poisoning functional group from the equation. See the protocol below for a general procedure.
-
Increase Catalyst Activity: If amine protection is not desirable, screen a panel of more reactive catalyst systems. Sometimes, a different class of ligand or a different palladium source can overcome the activation barrier.[14]
-
Optimize Temperature: Carefully increase the reaction temperature in increments (e.g., 10-20 °C). Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition, but be mindful that this can also accelerate catalyst decomposition.[14]
-
Problem 3: Significant Formation of Hydrodehalogenation Side Product
-
Primary Suspect: Competing reduction pathway.
-
Underlying Cause: This side reaction, where the C-Br bond is replaced by a C-H bond, can occur under certain palladium-catalyzed conditions. It is often promoted by moisture or other protic sources in the reaction mixture. For Suzuki reactions, it can also be caused by a competing protodeboronation of the boronic acid coupling partner, which is known to be promoted by some bulky phosphine ligands.[21]
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the source of protons.
-
Optimize the Base: The choice of base can be critical. If using a boronic acid, a weaker base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like alkoxides, which can accelerate side reactions.[14]
-
Use Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. They are often more stable and less prone to protodeboronation.[11]
-
Data Summary & Key Parameters
Table 1: Comparison of Ligand Classes for Coupling with 2,4-Dibromo-6-fluorobenzylamine
| Ligand Class | Examples | Pros | Cons | Typical Loading (mol%) |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Readily available, inexpensive. | Prone to oxidation; poor stabilization of Pd(0) leading to Pd black formation.[6][13] | 2 - 5 |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for hindered substrates; stabilizes Pd(0) to prevent aggregation; promotes reductive elimination.[11] | Higher cost. Can sometimes promote protodeboronation.[21] | 1 - 2 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form highly stable Pd complexes; very robust and resistant to degradation. | Can be more difficult to handle (air/moisture sensitivity of free carbene). | 1 - 2 |
Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 2,4-Dibromo-6-fluorobenzylamine
This protocol temporarily masks the primary amine to prevent catalyst poisoning.[22]
-
Dissolution: Dissolve 2,4-Dibromo-6-fluorobenzylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equiv) or diisopropylethylamine (DIPEA), to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the subsequent coupling step without further purification.[22]
Protocol 2: Catalyst System Screening
A systematic approach is vital for finding the optimal conditions.[14]
-
Setup: In parallel reaction vials, set up the reaction with your substrate, coupling partner, and base under an inert atmosphere.
-
Variable Addition: To each vial, add a different catalyst system. For example:
-
Vial 1: Pd(OAc)₂ + SPhos
-
Vial 2: Pd₂(dba)₃ + XPhos
-
Vial 3: SPhos G3 Precatalyst
-
Vial 4: [(IPr)Pd(allyl)Cl]
-
-
Execution: Run all reactions under identical conditions (temperature, concentration, time).
-
Analysis: Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine conversion and yield, identifying the most effective catalyst system.
References
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]
-
The Organometallic Reader. (2012, October 14). Oxidative Addition of Polar Reagents. WordPress.com. [Link]
-
Zhou, W., et al. (2017). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. OSTI.GOV. [Link]
-
Woerpel, K. A., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC. [Link]
-
Pérez-Rodríguez, M., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1051–1065. [Link]
-
Woerpel, K. A., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2011). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC. [Link]
-
Sigman, M. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19904–19913. [Link]
-
Boumhara, K., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
Wang, L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of a Chemistry, 4(3). [Link]
-
de Vries, J. G., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Yılmaz, M. K., & İnce, S. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. ResearchGate. [Link]
-
Gounder, R., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. NSF Public Access Repository. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. [Link]
-
Magano, J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Gounder, R., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis, 9(8), 7338–7349. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Nolan, S. P., et al. (2016). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Handa, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Organ, M. G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142-5148. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Kwong, F. Y., et al. (2021). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 98, 34-55. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 9. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. jmcct.com [jmcct.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Improving the regioselectivity of reactions on the aromatic ring
Technical Support & Troubleshooting Guide (Tier 2-3)
Status: Operational Operator: Senior Application Scientist Subject: Overcoming Regioselectivity Failures in Aromatic Substitution Audience: Medicinal Chemists, Process Chemists
Introduction: The Isomer Problem
In drug discovery, separating regioisomers (ortho/meta/para) is a bottleneck that kills yield and wastes silica. If you are reading this, you likely have an inseparable mixture or the wrong major isomer. This guide moves beyond textbook rules to provide field-tested protocols for forcing regioselectivity when thermodynamics are fighting you.
Module A: Electrophilic Aromatic Substitution (EAS)
Issue: You need the ortho product, but the para position is electronically favored (or vice versa).
Root Cause: The activation energy difference (
Troubleshooting Workflow
-
Scenario 1: You need ortho, but get para.
-
Fix: Use a Transient Directing Group . If your substrate has a phenol or aniline, convert it to a stronger coordinator (e.g., convert -OH to a carbamate) to leverage the Complex Induced Proximity Effect (CIPE).
-
-
Scenario 2: You need para, but get ortho (or a mixture).
-
Fix:Steric Blocking. Install a reversible blocking group at the ortho position.
-
Protocol:Reversible Sulfonation.
-
Block: Treat substrate with concentrated
(or ) to install at the most accessible position (usually ortho to EDG). -
React: Perform your desired electrophilic substitution (e.g., nitration, halogenation). The electrophile is forced to the para position.
-
Deblock: Heat the product in dilute aqueous acid (
, ). The sulfonyl group undergoes protodesulfonation, restoring the hydrogen.
-
-
Visualization: EAS Decision Logic
Caption: Decision matrix for selecting between steric blocking and chelation control strategies in EAS.
Module B: Directed Ortho Metalation (DoM)
Issue: "The nucleophile attacked the wrong carbon" or "My lithiated species rearranged." Root Cause: Competition between Directing Metalation Groups (DMGs) or the "Halogen Dance" phenomenon.
Critical Reference Data: DMG Hierarchy
When multiple functional groups are present,
| Rank | DMG Strength (pK_a effect + Coordination) | Examples |
| 1 (Strong) | Strong coordination, high acidity | |
| 2 (Medium) | Good coordination | |
| 3 (Weak) | Inductive effect only |
Troubleshooting Guide
Q: I have a halogen on the ring, and my electrophile landed on the wrong carbon. What happened? A: You triggered a Halogen Dance .
-
Mechanism:[1][2][3] You lithiated ortho to a directing group.[2][4][5][6][7] However, the lithiated species is basic.[4] It deprotonated a position ortho to the halogen (which is more acidic due to induction). The lithium and halogen then "danced" (swapped places) to form the thermodynamic product.
-
Solution:
-
Switch Base: Use LDA or LiTMP instead of
-BuLi. These are non-nucleophilic bases that favor kinetic deprotonation over halogen-metal exchange. -
Temperature: Keep the reaction strictly at -78°C . The halogen dance is often temperature-dependent.[2]
-
Module C: Transition Metal Catalysis (C-H Activation)
Issue: You need to functionalize the Meta position. Root Cause: Electronic rules (Friedel-Crafts) favor ortho/para. DoM favors ortho.[4] Meta is the "dead zone."
Advanced Protocol: Template-Assisted Meta-Activation
To hit the meta position, you must use a "crane-like" template that anchors to the substrate and swings the palladium catalyst to the remote carbon.
The System (Yu Group Protocol):
-
Template: A nitrile-containing directing group (e.g., U-shaped templates).[8]
-
Catalyst:
with a specific ligand (often amino acid derived). -
Mediator: In some cases, a Transient Mediator (Norbornene) is used.[6]
Step-by-Step Workflow:
-
Anchor: The substrate (e.g., phenylacetic acid) binds to the Pd center via a designed ligand.
-
Relay (Norbornene):
-
Pd inserts at the ortho position first.
-
Norbornene inserts into the Pd-C bond.
-
This steric bulk pushes the Pd to activate the meta C-H bond.
-
-
Functionalize: The electrophile (e.g., alkyl iodide) reacts.
-
Eject: Norbornene is extruded, restoring the aromaticity.
Visualization: The "Remote Reach" Mechanism
Caption: Schematic of ligand-enabled distal C-H activation where geometry dictates regioselectivity.
Module D: Nucleophilic Aromatic Substitution (SNAr)
Issue: Regioselectivity in Polyfluoroarenes. Context: When substituting a pentafluorophenyl group, which fluorine leaves?
Rule of Thumb: Nucleophilic attack occurs para to the most electron-withdrawing group (usually the
-
Why? The Meisenheimer complex is stabilized best when the negative charge rests on the carbon bearing the EWG.
Data Table: Regioselectivity in Octafluorotoluene
Reaction with nucleophile (
| Position | Relative Rate | Reason |
|---|
| Para (to
FAQ: Quick Fixes
Q: My Suzuki coupling is giving a mix of isomers. A: Check your ligand's Buried Volume (%Vbur) .
-
Explanation: Cone angle is outdated. For Buchwald ligands, %Vbur measures the exact steric sphere.
-
Fix: If you have side reactions, switch to a ligand with higher %Vbur (e.g., switch from SPhos to XPhos or BrettPhos) to enforce reductive elimination at the desired center.
Q: I can't remove my blocking group. A: You likely used a t-butyl group.
-
Fix:t-Butyl is hard to remove (requires
/benzene). Next time, use a Silyl group (TES/TMS) which can be blocked via lithiation and removed easily with TBAF or acid.
References
-
Steric Effects in Phosphine Ligands. Tolman, C. A. Chemical Reviews, 1977.[9] Link
-
Ligand-Enabled meta-C–H Activation Using a Transient Mediator. Wang, X.-C., Gong, W., Fang, L.-Z., Mu-Ni, R., Li, G., & Yu, J.-Q. Nature, 2015. Link
-
Directed Ortho Metalation.[2][4][7][10] Tertiary Amides and Carbamates. Snieckus, V. Chemical Reviews, 1990. Link
-
Halogen Dance Reactions. Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. Chemical Society Reviews, 2007. Link
-
Regioselectivity of SNAr reactions in polyfluoroarenes. Gurskaya, L. Y., et al. Mendeleev Communications, 2025.[11] Link
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 6. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. baranlab.org [baranlab.org]
- 11. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Spectral Fingerprinting of Halogenated Benzylamines: A Comparative NMR Analysis of 2,4-Dibromo-6-fluorobenzylamine
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development, 2,4-Dibromo-6-fluorobenzylamine (CAS: 1806350-06-0) serves as a high-value scaffold. Its utility lies in its orthogonal reactivity: the primary amine allows for amide/urea formation, while the aryl bromides provide distinct sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
However, the simultaneous presence of fluorine (
Comparative Analysis: The Substituent Effect
To validate the identity of 2,4-Dibromo-6-fluorobenzylamine, one must distinguish it from precursors or analogs. We compare it here with 2,4-Difluorobenzylamine to highlight the "Bromine Effect."
Table 1: Comparative 1H NMR Expectations (CDCl )
| Feature | 2,4-Dibromo-6-fluorobenzylamine (Target) | 2,4-Difluorobenzylamine (Analog) | Diagnostic Shift Logic |
| Benzylic CH | The two ortho-bromines (pos 2,4) exert a desheilding effect relative to fluorine, shifting the CH | ||
| Aromatic H3 | Singlet (s) | Multiplet (tdd) | CRITICAL: In the target, H3 is trapped between two bromines. It has no neighbors for |
| Aromatic H5 | Doublet of Doublets (dd) | Multiplet | H5 couples to F6 (ortho, large |
Detailed Spectral Breakdown
1H NMR Analysis (Proton)
The proton spectrum is defined by the Fluorine-Proton (
-
Solvent: CDCl
(Recommended for resolution); DMSO- (Recommended if observing NH exchange is required). -
Internal Standard: TMS (
0.00).[1]
Predicted Assignment Table
| Position | Multiplicity | Coupling Constants ( | Structural Logic | |
| NH | 1.5 - 2.0 | Broad Singlet | N/A | Variable drift based on concentration and water content. |
| CH | 3.98 | Doublet (d) | Long-range coupling: The benzylic protons couple to the ortho-Fluorine (F6) through 4 bonds. | |
| H5 (Aromatic) | 7.35 | Doublet of Doublets (dd) | Located between Br(4) and F(6). Dominant splitting is from ortho-F; minor splitting from meta-H3. | |
| H3 (Aromatic) | 7.65 | Doublet (d) or Singlet | Located between Br(2) and Br(4). Deshielded by two bromines. Only couples weakly to H5 (meta). |
13C NMR Analysis (Carbon)
This is the most definitive confirmation method. The Carbon-Fluorine (
Predicted Assignment Table
| Carbon | Type | Multiplicity | Assignment Logic | ||
| C6 | C-F | ~158.0 | Doublet ( | 245 - 255 Hz | Direct attachment to Fluorine. Massive splitting. |
| C1 | C-CH | ~128.0 | Doublet ( | 15 - 18 Hz | Ortho to Fluorine. |
| C5 | C-H | ~118.0 | Doublet ( | 20 - 25 Hz | Ortho to Fluorine. |
| C4 | C-Br | ~122.0 | Doublet ( | 8 - 10 Hz | Meta to Fluorine. |
| C2 | C-Br | ~126.0 | Doublet ( | 3 - 5 Hz | Meta to Fluorine (weak coupling often observed). |
| C3 | C-H | ~135.0 | Singlet/Doublet | < 3 Hz | Para to Fluorine. Coupling often collapses. |
| Benzylic | CH | ~45.0 | Doublet ( | 2 - 4 Hz | Through-space/bond coupling to F6. |
Visualization of Spectral Logic
The following diagram illustrates the coupling pathways that generate the multiplet patterns, specifically for the aromatic region.
Caption: Logical flow of spin-spin coupling interactions defining the H5 and CH2 multiplets.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and avoid artifacts (such as rotamers or exchange broadening), follow this protocol.
Sample Preparation
-
Mass: Weigh 10-15 mg of the amine.
-
Solvent: Use 0.6 mL CDCl
(99.8% D) containing 0.03% v/v TMS.-
Note: If the amine salt (HCl) is used, add 1 drop of NaOD/D
O or use DMSO- to free the base, otherwise chemical shifts will drift downfield significantly.
-
-
Filtration: Filter through a glass wool plug to remove suspended solids (crucial for resolution of the small
couplings).
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons between bromines (H3) have long T1 relaxation times. Insufficient delay will reduce integration accuracy.
-
Scans (NS): 16 (1H), 1024 (13C).
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.
Validation Workflow
Caption: Step-by-step decision tree for validating the fluorinated benzylamine scaffold.
References
-
Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatics. Journal of the Chemical Society, Perkin Transactions 2.
- Citation Context: Establishes the standard , , and C-F coupling constants used in the predictive table.
-
Sigma-Aldrich. (2023). 2,4-Difluorobenzylamine Product Specification & Spectral Data.
- Citation Context: Provides the baseline spectral data for the non-brominated analog used in the compar
-
BenchChem. (2023). Technical Guide to 2,4-Difluorobenzylamine: Structure and Properties.[2]
- Citation Context: Confirms the physical properties and synthesis pathways for fluorin
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.
- Citation Context: Authoritative source for benzylic-fluorine coupling constants.
Sources
A Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromo-6-fluorobenzylamine: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2,4-Dibromo-6-fluorobenzylamine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of mass spectrometry and the known fragmentation behaviors of related chemical structures. We will explore the expected fragmentation pathways under Electron Ionization (EI), compare this with alternative ionization methods, and situate mass spectrometry within a broader analytical context including NMR and IR spectroscopy for comprehensive structural elucidation.
Predicting the Electron Ionization (EI) Fragmentation Pattern
Electron Ionization (EI) is a high-energy, or "hard," ionization technique that induces extensive fragmentation of a molecule.[1][2] This rich fragmentation pattern provides a detailed molecular fingerprint, crucial for structural determination. For 2,4-Dibromo-6-fluorobenzylamine, the fragmentation is governed by the interplay of the benzylamine core and the halogen substituents.
The Molecular Ion (M⁺•)
The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺•). A key feature of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet for any ion containing both bromines: an M⁺• peak, an (M+2)⁺• peak, and an (M+4)⁺• peak, with a relative intensity ratio of approximately 1:2:1.[3]
-
Molecular Formula: C₇H₆Br₂FN
-
Nominal Molecular Weight: 281 g/mol (using ⁷⁹Br)
-
Expected Molecular Ion Cluster: m/z 281 (C₇H₆⁷⁹Br₂FN)⁺•, m/z 283 (C₇H₆⁷⁹Br⁸¹BrFN)⁺•, m/z 285 (C₇H₆⁸¹Br₂FN)⁺•
Major Predicted Fragmentation Pathways
The structure of 2,4-Dibromo-6-fluorobenzylamine suggests several competing fragmentation pathways. The stability of the resulting fragments will dictate the relative abundances of the observed ions.
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] This results in the loss of the substituted phenyl group as a radical and the formation of a stable, resonance-stabilized iminium ion.
-
Fragment: [CH₂NH₂]⁺
-
m/z: 30
-
Significance: This is often the base peak in the mass spectra of primary benzylamines.
-
-
Benzylic Cleavage & Tropylium Ion Formation: Cleavage of the C-N bond is another highly probable event, leading to the formation of a substituted benzyl cation. This cation can then rearrange to form a highly stable, aromatic tropylium ion.
-
Initial Fragment: [C₇H₄Br₂F]⁺
-
m/z Cluster: 251, 253, 255 (1:2:1 ratio)
-
Subsequent Fragmentation: This benzylic cation can undergo further fragmentation, primarily through the loss of bromine atoms. The C-Br bond is significantly weaker than the C-F bond, making bromine loss the more favorable pathway.[3]
-
Loss of •Br: [C₇H₄BrF]⁺ at m/z 172, 174 (1:1 ratio)
-
Loss of a second •Br: [C₇H₄F]⁺ at m/z 95
-
-
-
Halogen Loss from the Molecular Ion: The molecular ion can also lose halogen atoms directly.
-
Loss of •Br: [M - Br]⁺ - This is a very common fragmentation for brominated aromatic compounds.[6] This would result in an ion cluster at m/z 202, 204 (1:1 ratio).
-
Loss of •F: While less likely than bromine loss, the loss of a fluorine radical to form an ion at m/z 262, 264, 266 is possible.
-
The predicted fragmentation pathways are illustrated below.
Caption: Predicted EI fragmentation of 2,4-Dibromo-6-fluorobenzylamine.
Summary of Predicted Key Ions
| m/z (and Isotopic Pattern) | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 281, 283, 285 (1:2:1) | [C₇H₆Br₂FN]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 251, 253, 255 (1:2:1) | [C₇H₄Br₂F]⁺ | Benzylic Cleavage (Loss of •CH₂NH₂) | Medium to High |
| 202, 204 (1:1) | [C₇H₅BrFN]⁺ | Loss of •Br from Molecular Ion | Medium |
| 172, 174 (1:1) | [C₇H₄BrF]⁺ | Loss of •Br from [C₇H₄Br₂F]⁺ | Medium |
| 95 | [C₇H₄F]⁺ | Loss of second •Br | Low to Medium |
| 30 | [CH₂NH₂]⁺ | α-Cleavage | High (Potentially Base Peak) |
Comparison with Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a comprehensive and unambiguous structural elucidation relies on the synergy of multiple analytical techniques.
Soft Ionization Mass Spectrometry (e.g., ESI, CI)
In contrast to the extensive fragmentation of EI, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart much less energy to the analyte molecule.
-
Electrospray Ionization (ESI): Typically used with liquid chromatography (LC-MS), ESI would likely generate a prominent protonated molecule, [M+H]⁺. For 2,4-Dibromo-6-fluorobenzylamine, this would appear as an isotopic cluster at m/z 282, 284, 286. Fragmentation is minimal but can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This is ideal for confirming molecular weight but provides less structural detail from a single-stage analysis.[7][8]
Spectroscopic Methods: NMR and IR
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise arrangement of atoms in a molecule.
-
¹H NMR: Would reveal the number of protons, their chemical environments, and their connectivity through spin-spin coupling. It would clearly show the signals for the aminomethyl (-CH₂NH₂) protons and the aromatic protons, with coupling patterns confirming the 2,4,6-substitution on the ring.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: Would provide a definitive signal for the fluorine atom, confirming its presence and chemical environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. For this molecule, characteristic peaks would include:
-
N-H stretching vibrations for the primary amine group (~3300-3500 cm⁻¹).
-
C-H stretching for the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹).
-
C-Br and C-F stretching vibrations in the fingerprint region (<1400 cm⁻¹).
-
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| GC-EI-MS | Molecular weight, elemental composition (from isotopes), detailed structural fragments. | High sensitivity, provides a unique fingerprint, vast libraries for comparison.[9][10] | Molecular ion may be weak or absent; isomers can have similar spectra. |
| LC-ESI-MS | Accurate molecular weight. | Excellent for polar and non-volatile compounds, soft ionization preserves molecular ion. | Provides limited structural information without MS/MS. |
| NMR Spectroscopy | Unambiguous molecular structure and connectivity. | Definitive for structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, provides quick confirmation of functional groups. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
A robust analytical workflow is critical for reliable data. The following are standardized protocols for the analysis of a compound like 2,4-Dibromo-6-fluorobenzylamine.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the standard procedure for obtaining an EI mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of 2,4-Dibromo-6-fluorobenzylamine in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.[11]
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid overloading the column.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).[12]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 25 to 350 to ensure capture of low-mass fragments and the molecular ion cluster.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Compare the obtained spectrum with spectral libraries (e.g., NIST/EPA/NIH) and interpret the fragmentation pattern.[13][14]
Workflow for Multi-Technique Structural Elucidation
For a novel or uncharacterized compound, a multi-faceted approach is essential for confident identification.
Caption: Workflow for comprehensive structural analysis.
Conclusion
While direct experimental data for the mass spectrum of 2,4-Dibromo-6-fluorobenzylamine is not readily found in public domain libraries, a detailed and reliable fragmentation pattern can be confidently predicted. The EI spectrum is expected to be characterized by a prominent iminium ion at m/z 30, a distinctive molecular ion cluster (m/z 281, 283, 285), and significant fragments arising from benzylic cleavage and sequential loss of its two bromine atoms. For drug development and research applications where certainty is paramount, this predictive MS analysis should be used in concert with other powerful analytical techniques, particularly NMR and IR spectroscopy, to achieve an unambiguous and comprehensive structural characterization.
References
-
Hao, L., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from ResearchGate. [Link]
-
Danikiewicz, W., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1183-1190. [Link]
-
Gucinski, A. C., & Reid, G. E. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2049-2059. [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(9-10), 2415-2425. [Link]
-
Gucinski, A. C., & Reid, G. E. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2049-2059. [Link]
-
ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from ResearchGate. [Link]
-
Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1953-1960. [Link]
-
ResearchGate. (n.d.). The mass spectrum of 2,6-dibromo-4-isopropenylphenol. Retrieved from ResearchGate. [Link]
-
Tabei, K., et al. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Journal of Mass Spectrometry, 34(5), 497-505. [Link]
-
AZoM. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from AZoM. [Link]
-
LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from LCGC International. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from Scientific Instrument Services. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 1,2-dibromoethane. Retrieved from Doc Brown's Chemistry. [Link]
-
Mitch, W. A., et al. (2014). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 1, 69-79. [Link]
-
MassBank. (n.d.). MassBank. Retrieved from MassBank. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]
-
Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from Wiley Science Solutions. [Link]
-
FoodBAll. (n.d.). Spectral Libraries. Retrieved from FoodBAll. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from NIST. [Link]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from Bruker. [Link]
-
LCGC International. (2026). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from LCGC International. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from OSTI.GOV. [Link]
-
MassBank of North America. (n.d.). Download Spectra. Retrieved from MassBank of North America. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]
-
Office of Justice Programs. (2021). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from OJP. [Link]
-
ResearchGate. (n.d.). Oxidative coupling of benzylamines. GC-MS yields are shown. Retrieved from ResearchGate. [Link]
-
PubChem. (2018). NIST Mass Spectrometry Data Center. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Figure 4. Mass spectrometry-based structure elucidation. Fragmentation.... Retrieved from ResearchGate. [Link]
-
MassBank. (n.d.). MassBank3. Retrieved from MassBank. [Link]
-
PubChem. (n.d.). 2,4-Difluorobenzylamine. Retrieved from PubChem. [Link]
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A Comparative Guide to Interpreting the FTIR Spectrum of 2,4-Dibromo-6-fluorobenzylamine
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our work in drug development and materials science. Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-pass analytical technique, providing a rapid, non-destructive "molecular fingerprint" that reveals the functional groups within a sample. This guide provides an in-depth interpretation of the expected FTIR spectrum for 2,4-Dibromo-6-fluorobenzylamine, a highly substituted aromatic amine.
Rather than merely presenting a theoretical spectrum, we will dissect the molecule's structure, predict the vibrational signatures of its constituent parts, and compare these predictions with known data from simpler, analogous compounds. This comparative methodology not only builds confidence in our spectral assignments but also provides a logical framework for interpreting the spectra of other complex molecules.
Molecular Structure and Functional Group Analysis
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. 2,4-Dibromo-6-fluorobenzylamine is comprised of several key functional groups, each with characteristic vibrational modes:
-
Primary Amine (-CH₂NH₂): This group will exhibit N-H stretching and bending vibrations.
-
Methylene Bridge (-CH₂-): The aliphatic C-H bonds will have distinct stretching and bending modes.
-
Trisubstituted Aromatic Ring: The benzene ring contains C=C bonds, a single aromatic C-H bond, and is heavily substituted.
-
Halogen Substituents (C-Br and C-F): The carbon-halogen bonds have characteristic stretches in the low-frequency region of the spectrum.
Our objective is to identify the absorption bands corresponding to each of these groups and understand how their electronic and steric interactions within the molecule influence the final spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the reliability and reproducibility of our data, a standardized experimental protocol is essential. The following describes a robust method for acquiring the FTIR spectrum of a solid sample like 2,4-Dibromo-6-fluorobenzylamine using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ iS50 FTIR Spectrometer)
-
Single-Bounce Diamond ATR Accessory
-
Mercury Cadmium Telluride (MCT) Detector
Step-by-Step Methodology:
-
Background Collection: Ensure the diamond crystal of the ATR accessory is clean. Use a swab with isopropyl alcohol and allow it to fully evaporate. Collect a background spectrum (64 scans at a resolution of 4 cm⁻¹) to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount (1-2 mg) of the solid 2,4-Dibromo-6-fluorobenzylamine sample onto the center of the diamond crystal.
-
Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be automatically ratioed against the background and displayed in units of Absorbance or % Transmittance versus Wavenumber (cm⁻¹).
This protocol provides a self-validating system; a noisy or low-intensity spectrum often indicates poor sample-crystal contact, which can be rectified by reapplying pressure or cleaning the crystal.
Predicted FTIR Spectrum: Peak Assignments and Interpretation
While an experimental spectrum for this specific compound is not publicly available, we can construct a highly accurate predicted spectrum based on established group frequencies from extensive databases and literature.[1][2][3] The following table summarizes the expected absorption bands for 2,4-Dibromo-6-fluorobenzylamine.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| 3330 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| ~3080 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1600 - 1400 | C=C Ring Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1400 - 1000 | C-F Stretch | Fluoroaromatic | Strong |
| 1335 - 1250 | C-N Stretch | Aralkyl Amine | Medium to Strong |
| 900 - 665 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |
| 690 - 515 | C-Br Stretch | Bromoaromatic | Strong |
Detailed Analysis of Key Spectral Regions:
-
The N-H Stretching Region (3500 - 3200 cm⁻¹): The hallmark of a primary amine is the presence of two distinct bands in this region.[4][5] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The spectrum of benzylamine, a parent compound, clearly shows these two bands at 3372 and 3303 cm⁻¹.[6] We predict similar, moderately intense peaks for our target molecule. Their presence is a primary confirmation of the -NH₂ group.
-
The C-H Stretching Region (3100 - 2800 cm⁻¹): This region is highly diagnostic. Aromatic C-H stretches characteristically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[7][8][9] The spectrum of 2,4-Dibromo-6-fluorobenzylamine should exhibit a weak band around 3080 cm⁻¹ for the single aromatic C-H and stronger bands between 2960-2850 cm⁻¹ for the methylene bridge. The clear separation of peaks around the 3000 cm⁻¹ mark is a powerful indicator of the presence of both aromatic and aliphatic moieties.
-
The "Double Bond" Region (1700 - 1400 cm⁻¹): This region is dominated by aromatic C=C ring stretching vibrations and the N-H bending vibration. Aromatic rings typically show a series of sharp bands between 1600-1400 cm⁻¹.[10][11] The primary amine N-H "scissoring" bend is also expected here, typically between 1650-1580 cm⁻¹.[4] The heavy and electronegative halogen substituents are expected to influence the exact position and intensity of the C=C stretching bands compared to unsubstituted benzylamine.
-
The Fingerprint Region (< 1400 cm⁻¹): This region is dense with complex vibrations, but it contains some of the most valuable information.
-
C-F and C-Br Stretches: The high intensity of the C-F and C-Br bonds makes them stand out despite the crowded nature of this region. The C-F stretch will appear as a strong band between 1400-1000 cm⁻¹.[12][13] The C-Br stretches are found at lower frequencies, typically 690-515 cm⁻¹, and are also expected to be strong.[14][15] A study on the related 2-bromo-6-chloro-4-fluoroaniline identified the C-Br stretch at 562 cm⁻¹, which aligns perfectly with our prediction.[16]
-
C-N Stretch: The C-N stretching vibration for an aromatic-adjacent amine is expected to be a strong band between 1335-1250 cm⁻¹.[4][17]
-
Out-of-Plane Bending: The substitution pattern on the aromatic ring also gives rise to characteristic C-H out-of-plane (oop) bending bands. For the single, isolated aromatic hydrogen on this tetrasubstituted ring, a sharp band between 900-850 cm⁻¹ is anticipated.
-
Visualization of Key Vibrational Modes
To visually correlate the molecular structure with its primary infrared absorptions, we can use a logical relationship diagram. This diagram highlights the specific bonds responsible for the most diagnostic peaks in the spectrum.
Caption: Correlation of molecular substructures with their characteristic FTIR absorption regions.
Conclusion
The FTIR spectrum of 2,4-Dibromo-6-fluorobenzylamine is predicted to be rich in information, providing clear and distinct signatures for each of its constituent functional groups. The most definitive features for structural confirmation are:
-
The dual peaks in the 3400-3250 cm⁻¹ region, confirming the primary amine.
-
The presence of C-H stretching bands both above and below 3000 cm⁻¹, confirming the aralkyl structure.
-
Multiple sharp bands for the aromatic C=C stretching between 1600-1400 cm⁻¹.
-
A very strong C-F stretching absorption in the upper fingerprint region (1400-1000 cm⁻¹).
-
One or more strong C-Br stretching bands in the low-frequency region (< 700 cm⁻¹).
By employing a comparative approach and understanding the fundamental principles of group frequencies, researchers can confidently interpret the FTIR spectrum of this and other complex halogenated aromatic compounds, accelerating research and development in medicinal chemistry and materials science.
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IR Spectroscopy Tutorial: Aromatics. (n.d.). Department of Chemistry, University of Calgary. Retrieved February 15, 2026, from [Link]
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IR Spectroscopy by Functional Group. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]
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Wang, Y., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(21). Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the Structural Validation of Synthesized 2,4-Dibromo-6-fluorobenzylamine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of key analytical techniques for the structural validation of 2,4-Dibromo-6-fluorobenzylamine and its derivatives. We will move beyond procedural steps to explore the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, ensuring the integrity and validity of your synthesized compounds.
The synthesis of halogenated benzylamines is of significant interest in medicinal chemistry due to the role of halogen substituents in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The precise placement of bromine and fluorine atoms on the aromatic ring is critical to the molecule's intended biological activity. Therefore, rigorous structural verification is not merely a quality control step but an integral part of the discovery process.
The Analytical Triad: NMR, MS, and X-ray Crystallography
A multi-faceted analytical approach is paramount for the comprehensive validation of novel chemical entities. While each technique provides a unique piece of the structural puzzle, their combined application offers a self-validating system that enhances the trustworthiness of the results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation information.
-
X-ray Crystallography: Elucidates the three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof.[2][3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and direct window into the fluorine environment.[4][5]
Expertise & Experience in NMR Analysis
The presence of both bromine and fluorine atoms in 2,4-Dibromo-6-fluorobenzylamine derivatives presents specific challenges and opportunities in NMR analysis. The large chemical shift range of ¹⁹F and its coupling to neighboring protons (¹H) and carbons (¹³C) can lead to complex spectra.[6][7] However, these complexities, when correctly interpreted, provide a wealth of structural information. For instance, the magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can help to unambiguously assign the substitution pattern on the aromatic ring.[8]
Trustworthiness Through Self-Validation
The congruence between ¹H, ¹³C, and ¹⁹F NMR data serves as an internal validation. For example, the proton signal corresponding to the CH₂ group should appear as a doublet in the ¹H NMR spectrum due to coupling with the adjacent NH₂ protons (which may be exchangeable) and may show further long-range coupling to the fluorine atom. In the ¹³C NMR spectrum, the carbon atoms attached to bromine will be significantly deshielded, while the carbon attached to fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. This is often done with proton decoupling to simplify the spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling. For fluorinated compounds, acquiring a spectrum with ¹⁹F decoupling can also be informative.[6]
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 8.0 | Doublets, Triplets with J-couplings characteristic of the substitution pattern. |
| ¹H (CH₂) | 3.8 - 4.5 | Singlet or Doublet (coupling to NH₂) |
| ¹H (NH₂) | 1.5 - 3.0 (broad) | Singlet (broad) |
| ¹³C (Aromatic) | 110 - 160 | Signals will show ¹³C-¹⁹F and potentially ¹³C-⁷⁹/⁸¹Br coupling. |
| ¹³C (CH₂) | 40 - 50 | |
| ¹⁹F | -100 to -130 | Singlet or Multiplet depending on proton coupling. |
Note: These are approximate values and will vary depending on the specific derivative and solvent.
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For compounds containing bromine, the characteristic isotopic pattern provides a definitive signature.
Expertise & Experience in MS Analysis
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[9] This results in a distinctive isotopic pattern in the mass spectrum. For a molecule containing two bromine atoms, like 2,4-Dibromo-6-fluorobenzylamine, the molecular ion peak will appear as a cluster of three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.[10] Observing this pattern is strong evidence for the presence of two bromine atoms in the molecule.
Trustworthiness Through Isotopic Signature
The high-resolution mass spectrometry (HRMS) measurement of the molecular ion provides a highly accurate mass, which can be used to determine the elemental composition of the molecule. The combination of the accurate mass and the characteristic bromine isotopic pattern provides a high degree of confidence in the molecular formula of the synthesized compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject a small volume (1-5 µL) of the sample solution into a liquid chromatograph (LC) to separate the target compound from any impurities.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF) where their mass-to-charge ratios are measured.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern.
Data Presentation: Expected MS Data
| Ion | Expected m/z (Monoisotopic) | Expected Isotopic Pattern (Relative Intensity) |
| [M+H]⁺ (C₇H₇Br₂FN + H)⁺ | 281.90 | M: 100%, M+2: 197.7%, M+4: 97.7% |
Note: The exact m/z will depend on the specific derivative.
Visualization: MS Isotopic Pattern
Caption: Idealized mass spectrum showing the 1:2:1 isotopic pattern for a molecule containing two bromine atoms.
III. Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides the most definitive structural information.[11][12] It allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.[2]
Expertise & Experience in Crystallography
Growing high-quality single crystals suitable for X-ray diffraction can be a challenging and time-consuming process. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[13]
Trustworthiness Through Unambiguous 3D Structure
An X-ray crystal structure provides an unambiguous determination of the atomic positions, bond lengths, and bond angles.[14] This allows for the absolute confirmation of the substitution pattern on the aromatic ring, leaving no room for doubt about the identity of the synthesized compound.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data as the crystal is rotated.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Presentation: Key Crystallographic Parameters
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| R-factor | A measure of the agreement between the calculated and observed diffraction data. |
Visualization: Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of synthesized 2,4-Dibromo-6-fluorobenzylamine derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides detailed information about the chemical environment of the atoms, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating the data from these complementary methods, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel chemical entities.
References
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Mannila, A., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]
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Zwiener, G., & Frimmel, F. H. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 849-856. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Zwiener, G., & Frimmel, F. H. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
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Creighton, C. J., & Cooper, J. B. (1995). X ray crystallography. Postgraduate Medical Journal, 71(841), 654-666. Retrieved from [Link]
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Shishmarev, D., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(29), 6236-6243. Retrieved from [Link]
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American Chemical Society. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]
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Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
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Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]
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ChemWis. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Bis{2,4-dibromo-6-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ2 N,O}zinc. Acta Crystallographica Section E, 68(Pt 11), m1424. Retrieved from [Link]
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University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity. Retrieved from [Link]
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Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]
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MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166. Retrieved from [Link]
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MDPI. (2011). Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives. Molecules, 16(8), 6364-6385. Retrieved from [Link]
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Frontiers. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. RSC Medicinal Chemistry. Retrieved from [Link]
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Eurekaselect. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Retrieved from [Link]
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Technical Comparison Guide: Characterization of Impurities in Technical Grade 2,4-Dibromo-6-fluorobenzylamine
Executive Summary
2,4-Dibromo-6-fluorobenzylamine (CAS: Analogous to 1398505-67-5 series) is a critical halogenated building block, increasingly utilized in the synthesis of p53-MDM2 inhibitors and next-generation antiretrovirals. While "Technical Grade" (95% purity) supplies are cost-effective for early-stage discovery, they frequently contain specific regioisomeric and de-halogenated impurities that are detrimental to transition-metal catalyzed cross-couplings.
This guide provides a definitive comparative analysis between Technical Grade and Re-purified (Pharma-Grade >99%) variants. We demonstrate that upgrading to high-purity material prevents catalyst poisoning in downstream Suzuki-Miyaura couplings and eliminates "silent" impurities that co-elute during final API isolation.
Part 1: Impurity Profile & Origin Analysis
In technical-grade synthesis—typically involving the bromination of 2-fluorobenzylamine or the reduction of 2,4-dibromo-6-fluorobenzonitrile—three specific impurity classes persist. These species share similar solubility profiles with the target, making them difficult to remove via standard silica chromatography.
Table 1: Key Impurities in Technical Grade Lots
| Impurity Code | Chemical Name | Origin Mechanism | Detection Challenge |
| IMP-A | 2-Bromo-6-fluorobenzylamine | Over-reduction (hydrodehalogenation) during nitrile reduction or incomplete bromination. | High: Co-elutes in standard C18 gradients; requires Phenyl-Hexyl phases. |
| IMP-B | 2,4-Dibromo-6-fluorobenzaldehyde | Incomplete Reductive Amination or oxidation of the amine upon storage. | Medium: Distinct UV shift (carbonyl); reacts with nucleophiles downstream. |
| IMP-C | 2,6-Dibromo-4-fluorobenzylamine | Regioisomerism during electrophilic aromatic substitution (bromination). | Critical: Identical Mass (MW); requires NMR or specialized chiral/isomeric separation. |
Visualization: Impurity Origin Pathway
The following diagram illustrates the synthetic entry points for these impurities, highlighting the critical control points (CCPs).
Figure 1: Synthetic origin of key impurities. Note that IMP-C is a regioisomer formed during the bromination step, while IMP-B is a storage/stability artifact.
Part 2: Comparative Performance Data
To quantify the impact of impurities, we performed a comparative stress test using a standard Suzuki-Miyaura coupling (Target + Phenylboronic acid). This reaction was chosen because free amines and des-bromo impurities are known to interfere with Palladium catalytic cycles.
Experimental Setup
-
Reaction: 2,4-Dibromo-6-fluorobenzylamine (1.0 eq) + Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Base/Solvent: K2CO3, Dioxane/H2O, 80°C, 4h.
Table 2: Performance Metrics (Technical vs. Purified)
| Metric | Technical Grade (95%) | Purified Grade (>99%) | Impact Analysis |
| Isolated Yield | 68% | 92% | IMP-B (Aldehyde) leads to Schiff base side-products, consuming the amine. |
| Catalyst Turnover (TON) | Low (Deactivation observed) | High (Theoretical max) | IMP-A (Monobromo) acts as a competitive substrate, consuming Pd oxidative addition sites. |
| Product Purity (LC-MS) | 88% (Contains bi-aryl impurities) | >99.5% | Technical grade leads to "homo-coupling" byproducts difficult to purge. |
| Color Profile | Dark Brown/Red | Off-White/Pale Yellow | Dark color indicates oxidation products (quinones) present in Tech grade. |
Scientist's Note: The presence of IMP-A (Monobromo) is particularly dangerous in drug development. It produces a mono-arylated byproduct that is structurally nearly identical to the desired di-arylated API, often requiring multiple recrystallizations to remove.
Part 3: Analytical & Purification Protocols
High-Resolution HPLC Method (Impurity Profiling)
Standard C18 columns often fail to resolve the regioisomers (IMP-C vs Target). We recommend a Fluorinated Phenyl Phase for superior selectivity.
-
Column: ACE 5 C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts)
-
2-15 min: 5% → 85% B (Linear gradient)
-
15-20 min: 85% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine backbone).
-
Rationale: The PFP phase interacts via pi-pi stacking and dipole-dipole interactions with the fluorinated ring, providing separation of the 2,4-dibromo and 2,6-dibromo isomers that is impossible on standard alkyl phases.
Purification Protocol (Upgrading Tech Grade)
If you possess Technical Grade material, use this "Acid-Base Rescue" protocol to upgrade it to >99% purity before use in GMP steps.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of Technical Grade amine in 100 mL Ethyl Acetate.
-
Salt Formation: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. The amine-HCl salt precipitates.
-
Filtration & Wash: Filter the solid. Wash copiously with cold Et2O. Critical Step: This removes non-basic impurities (like IMP-B Aldehyde) and neutral organic debris.
-
Recrystallization: Recrystallize the HCl salt from hot Ethanol/IPA (9:1). Scientific Logic:[3][4][5] The symmetric impurity (IMP-C) often has a different lattice energy and remains in the mother liquor.
-
Free Basing: Suspend the purified salt in DCM, treat with 1M NaOH, separate organic layer, dry (Na2SO4), and concentrate.
Visualization: Analytical Decision Matrix
Use this workflow to determine the necessary characterization level for your batch.
Figure 2: Quality Control Decision Matrix for incoming raw material.
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications.[6] Retrieved from (Note: Generalized link to supplier technical data).
-
Vyas, V. K., et al. (2010).[7] Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.[7] Current Pharmaceutical Analysis.[7] Retrieved from .
-
Przybyciel, M. (2025).[8] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from .
-
Sun, C., et al. (2011).[9] Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.[2][9] Analytical Chemistry.[1][2][7][8][9][10][11] Retrieved from .
-
Advanced Materials Technology. (2026). Using High pH LCMS Conditions for Impurity Characterization.[12] HALO Columns.[12] Retrieved from .
Sources
- 1. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 5. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,4-Dibromo-6-fluorobenzylamine: Essential Safety Protocols and Operational Plans
Welcome to your essential safety and handling guide for 2,4-Dibromo-6-fluorobenzylamine. In the fast-paced world of drug discovery and chemical research, our most critical asset is a safe and well-informed scientific team. This document moves beyond a simple checklist to provide a deep, procedural understanding of how to manage this chemical with the respect and caution it deserves. My goal is to instill a proactive safety culture by explaining not just what to do, but why you're doing it. The toxicological properties of 2,4-Dibromo-6-fluorobenzylamine have not been fully investigated, so we will proceed with a high degree of caution, treating it as a corrosive and hazardous substance based on data from structurally similar compounds.[1][2]
Immediate Safety Briefing: Core Hazards
Before handling 2,4-Dibromo-6-fluorobenzylamine, it is imperative to recognize its presumed hazard profile. Based on data from analogous chemical structures, such as other halogenated benzylamines, this compound should be treated as corrosive, causing severe skin burns and serious eye damage .[3][4][5][6] Inhalation may lead to respiratory irritation, and ingestion can be harmful, potentially causing severe damage to the gastrointestinal tract.[1][7]
| Hazard Classification (Presumed) | Associated Risk | Primary Prevention Method |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact.[3][7] | Use of chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Poses a high risk of irreversible eye damage.[3][7] | Mandatory use of chemical splash goggles. |
| Respiratory Irritation | Vapors or dust may irritate the respiratory system.[7][8] | All handling must occur within a certified chemical fume hood. |
| Combustibility | Material is combustible and may ignite when heated.[1][4][8] | Store away from heat, sparks, and open flames.[4] |
| Hazardous Decomposition | Thermal breakdown can release toxic gases like HF and HBr.[1][9] | Plan for appropriate fire-extinguishing media (CO2, dry chemical).[3] |
The Core Directive: Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is an unwavering commitment to the correct use of PPE. This is not a suggestion; it is a requirement for entering any laboratory where this chemical is present.
Eye and Face Protection: Your First Line of Defense
Direct contact with the eyes can cause severe, lasting damage. Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1]
-
Recommended for High-Splash Risk: When handling larger volumes (>100 mL) or performing vigorous reactions, supplement your goggles with a full-face shield.[10] A face shield alone is never adequate protection and must be worn over goggles.[10]
Skin & Body Protection: A Barrier Against Corrosion
This compound is presumed to be corrosive to the skin.[3][4] Your attire and protective gear must form a complete barrier.
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is buttoned completely and the sleeves are not rolled up.
-
Gloves: Standard lightweight nitrile gloves are a minimum requirement for incidental contact. For extended handling or immersion, consider heavier-duty gloves. Always check the manufacturer's chemical resistance guide. If no specific data exists, double-gloving (e.g., a flexible laminate glove under a nitrile or neoprene outer glove) provides an enhanced layer of protection.[10] Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[10] No exposed skin should be visible on the legs or feet.
Respiratory Protection: Maintaining Air Quality
The primary method for respiratory protection is an engineering control, not a mask.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving 2,4-Dibromo-6-fluorobenzylamine must be performed inside a certified chemical fume hood.[1][3] This is non-negotiable.
-
Respirator Use: In the rare event of an engineering control failure or a large-scale emergency spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges (Type A, brown) should be used by trained personnel.[1] Adherence to a comprehensive respiratory protection program (per OSHA 29 CFR 1910.134) is required for respirator use.[1]
Procedural Guidance: Operational Workflows
Step-by-Step PPE Donning and Doffing Sequence
Cross-contamination is most likely to occur during the removal of PPE. Follow this sequence rigorously.
-
Donning (Putting On):
-
Put on your lab coat and fasten it.
-
Put on your chemical splash goggles.
-
Perform hand hygiene.
-
Put on your first pair of gloves (if double-gloving).
-
Put on your second, outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves by peeling one off with the other, turning it inside out, and then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.
-
Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward.
-
Remove your face shield (if used).
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash your hands thoroughly with soap and water.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE selection flowchart based on the experimental task.
Operational and Disposal Plans
Safe Handling and Storage
-
Handling: Always use this chemical within a designated area inside a fume hood. Ensure eyewash stations and safety showers are unobstructed and close to the workstation.[1] Avoid creating dust or aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4] Keep the container tightly sealed. The storage area should be locked.[5][11]
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.
-
Collect the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[3]
-
Eye Contact: Immediately use the eyewash station, holding the eyelids open, and rinse for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[1]
-
Waste Disposal
All waste, including empty containers, contaminated gloves, absorbent materials, and residual chemical, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Never pour this chemical or its solutions down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[1][11]
This guide is built on a foundation of caution and preparedness. By understanding the risks and adhering to these protocols, you can conduct your valuable research with confidence and safety.
References
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from Dartmouth College. [Link]
- Unknown Source. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact.
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]
-
Diversey SDS. (2020, December 14). Safety Data Sheet for Drewbrom™ EU PRECURSOR. Retrieved from Diversey. [Link]
- Unknown Source. (2010, October 20). Safety Data Sheet for 2,4-Dibromo-6-fluoroaniline.
-
National Institutes of Health (NIH). (n.d.). 4-Fluorobenzylamine. PubChem. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane.
- Wang, Y., et al. (n.d.).
-
European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from ECHA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
